N-(m-PEG4)-N'-(PEG2-acid)-Cy5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H57ClN2O8 |
|---|---|
分子量 |
741.3 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |
InChI 键 |
NAIZLFADVBMGHZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a bifunctional molecule increasingly utilized in advanced biomedical research. We will delve into its core applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a fluorescent labeling agent. This document details its physicochemical properties, experimental protocols for its use, and the underlying signaling pathways it helps to investigate.
Core Concepts and Applications
This compound is a specialized chemical tool characterized by three key functional domains:
-
A Cy5 Fluorophore: A cyanine dye that exhibits bright fluorescence in the far-red region of the electromagnetic spectrum. This property is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration.
-
A PEG Linker: A polyethylene glycol (PEG) spacer composed of a PEG4 and a PEG2 unit. The PEG linker enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers and reducing non-specific binding to proteins and cell membranes. This biocompatibility is crucial for both in vitro and in vivo applications.
-
A Carboxylic Acid Group: A terminal carboxyl group that serves as a reactive handle for covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-functionalized small molecules.
The primary application of this compound is as a fluorescent, PEGylated linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The inclusion of a fluorescent tag like Cy5 allows for the visualization and tracking of the PROTAC, enabling studies on its localization, distribution, and engagement with its targets within cells.
Beyond PROTACs, this molecule can be employed for the fluorescent labeling of various biomolecules to study their dynamics, interactions, and localization in biological systems.[4]
Physicochemical and Spectroscopic Properties
The performance of this compound as a fluorescent probe is defined by its spectroscopic characteristics. The following table summarizes the key properties, with some values being approximations based on structurally similar Cy5-PEG compounds due to the limited availability of data for this specific molecule.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molecular Weight | 741.35 g/mol |
| Formula | C41H57ClN2O8 |
| Solubility | Soluble in aqueous buffers, DMSO, DMF |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its use in PROTAC synthesis and protein labeling.
Protocol 1: Synthesis of a Fluorescent PROTAC using EDC/NHS Chemistry
This protocol outlines the conjugation of this compound to an amine-containing E3 ligase ligand, followed by conjugation to an amine-containing POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand
-
Amine-functionalized POI ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M MES Buffer, pH 4.5-6.0
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate. The activation reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to the First Ligand (e.g., E3 Ligase Ligand):
-
Dissolve the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the solution of the activated this compound to the ligand solution.
-
Add DIPEA (3 equivalents) to raise the pH to 7.2-8.0, which is optimal for the reaction with primary amines.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, purify the resulting fluorescent linker-ligand conjugate by preparative HPLC.
-
Characterize the purified product by MS and NMR to confirm its identity and purity.
-
-
Conjugation to the Second Ligand (POI Ligand):
-
The purified fluorescent linker-ligand conjugate will have a remaining functional group (from the initial E3 ligase ligand) that can be coupled to the POI ligand. The specific chemistry for this step will depend on the functional groups present on the ligands. Assuming the POI ligand also has a primary amine, a similar EDC/NHS coupling strategy would be used if the first ligand had a carboxylic acid.
-
-
Final Purification and Characterization:
-
Purify the final fluorescent PROTAC molecule using preparative HPLC.
-
Characterize the final product thoroughly using HRMS and NMR to confirm its structure and purity.
-
Protocol 2: Fluorescent Labeling of a Protein
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS)
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution:
-
Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of the Dye:
-
In a separate tube, mix this compound with EDC and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over the dye is recommended.
-
Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
-
-
Labeling Reaction:
-
Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted dye.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Cy5 (~649 nm).
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway investigated using PROTACs synthesized with this linker is the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for developing and validating a fluorescent PROTAC involves several key stages, from synthesis to cellular imaging.
Caption: Experimental workflow for fluorescent PROTAC development.
Conclusion
This compound is a versatile and powerful tool for modern chemical biology and drug discovery. Its unique combination of a fluorescent reporter, a biocompatible PEG linker, and a reactive handle for bioconjugation makes it highly suitable for the synthesis of traceable PROTACs and for the fluorescent labeling of biomolecules. The protocols and workflows described in this guide provide a solid foundation for researchers to incorporate this molecule into their studies, enabling deeper insights into protein function and the development of novel therapeutics.
References
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a versatile tool for bioconjugation and fluorescence-based detection. This document details its chemical structure and properties, provides protocols for its application, and illustrates key experimental workflows.
Core Concepts: Structure and Functionality
This compound is a functionalized cyanine dye engineered for robust performance in biological applications. Its structure comprises three key components:
-
Cy5 Core: A widely used fluorophore that emits in the far-red region of the electromagnetic spectrum. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.
-
Dual PEG Linkers: The molecule is equipped with two distinct polyethylene glycol (PEG) chains. A methoxy-terminated PEG4 (m-PEG4) chain and a carboxylic acid-terminated PEG2 (PEG2-acid) chain. These hydrophilic linkers enhance the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous buffers and reducing non-specific binding to proteins and cell surfaces.[1][2]
-
Terminal Carboxylic Acid: The free terminal carboxyl group is the reactive handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3] This conjugation is typically achieved through the use of carbodiimide chemistry, for example, with EDC and NHS, to form a stable amide bond.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is detailed below.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the specific "acid" derivative, other values are approximated from a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. Researchers should consider this when designing experiments where precise photophysical parameters are critical.
| Property | Value |
| Molecular Formula | C41H57ClN2O8 |
| Molecular Weight | 741.35 g/mol [4][5] |
| Excitation Maximum (λex) | ~649 nm[6] |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~107,000 cm⁻¹M⁻¹ (approximate)[7][8] |
| Quantum Yield (Φ) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported quantum yield of ~0.07.[1] |
| Solubility | Soluble in water, DMSO, and DMF.[8] |
Experimental Protocols
The terminal carboxylic acid of this compound can be conjugated to primary amines on a target molecule using a two-step carbodiimide coupling reaction. This method first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive sulfo-NHS ester.[9] This intermediate then readily reacts with a primary amine to form a stable amide bond.
Protocol: Protein Labeling via EDC/sulfo-NHS Coupling
This protocol provides a general procedure for conjugating this compound to a protein. Optimization of reactant concentrations and reaction times may be necessary for specific applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.
-
-
Activation of the Dye:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and sulfo-NHS to the dye solution. A 10-fold molar excess of each is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Conjugation:
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Core Spectroscopic Properties and Experimental Protocols
This guide provides a comprehensive technical overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for researchers, scientists, and drug development professionals. It details the core spectroscopic properties, provides experimental protocols for its characterization, and illustrates a typical experimental workflow.
Core Spectroscopic Properties
This compound is a derivative of the cyanine dye Cy5, featuring polyethylene glycol (PEG) linkers. These modifications enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions and reduce non-specific binding to biomolecules. The core Cy5 structure dictates its fluorescent properties, placing it in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components.
The specific addition of a PEG4 (four ethylene glycol units) and a PEG2-acid (two ethylene glycol units terminating in a carboxylic acid) provides a balance of hydrophilicity and a reactive handle for conjugation to primary amines on target molecules like proteins and peptides.
Below is a summary of the key spectroscopic parameters for this compound and related compounds for comparison. It is important to note that the spectral characteristics of fluorescent dyes can be influenced by their local environment, including solvent polarity and pH.
| Property | N-(m-PEG4)-N'-(PEG4-acid)-Cy5 | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5 |
| Excitation Maximum (λex) | 649 nm | 649 - 650 nm[1][2] | ~649 - 651 nm[1][3][4] |
| Emission Maximum (λem) | 667 nm[5] | 667 - 691 nm[1][2] | ~666 - 671 nm[1] |
| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹[5][6] | ~107,000 M⁻¹cm⁻¹[1][2] | 250,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | Not Specified | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[2] | ~0.2[1][6] |
| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |
| Solubility | Water, DMSO, DMF, DCM[5] | Water, DMSO, DMF, DCM[1] | Soluble in DMSO and DMF[1] |
Experimental Protocols
The following are generalized protocols for the characterization and use of this compound. These should be adapted based on the specific instrumentation and experimental context.
This protocol outlines the procedure for measuring the excitation and emission spectra of the dye.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the dye in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[6]
-
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both spectra.
-
The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[6]
-
The terminal carboxylic acid on the PEG2 linker allows for covalent conjugation to primary amines on proteins using carbodiimide chemistry.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Size-exclusion chromatography column for purification
Procedure:
-
Activation of the Dye:
-
Dissolve the dye in an appropriate solvent (e.g., DMSO).
-
Add a molar excess of EDC and NHS to the dye solution to activate the carboxylic acid group, forming an NHS ester.
-
Incubate the reaction for a specified time at room temperature.
-
-
Conjugation to Protein:
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the dye (at its λex).
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Determining Fluorescence Spectra.
Caption: Workflow for Protein Labeling.
References
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of the near-infrared fluorescent probe, N-(m-PEG4)-N'-(PEG2-acid)-Cy5, in aqueous buffers. Understanding these core physicochemical properties is paramount for the successful design and execution of robust and reproducible fluorescence-based assays in biological research and drug development. This document offers quantitative data, detailed experimental protocols, and logical workflows to empower researchers in harnessing the full potential of this valuable reagent.
Core Properties of this compound
This compound is a derivative of the popular cyanine dye, Cy5, modified with polyethylene glycol (PEG) chains. The Cy5 core provides the desirable spectroscopic properties for fluorescence detection in the far-red spectrum, minimizing interference from cellular autofluorescence. The introduction of PEG linkers is a key modification designed to enhance the dye's hydrophilicity and, consequently, its solubility in aqueous media[1][2]. The terminal carboxylic acid group provides a reactive handle for conjugation to primary amines on biomolecules, such as proteins and peptides.
Spectroscopic Characteristics
The fundamental spectroscopic properties of this compound are primarily dictated by the Cy5 chromophore. While specific values for this exact molecule are not extensively published, data from structurally similar PEGylated Cy5 dyes provide a reliable approximation.
| Property | Typical Value | Notes |
| Excitation Maximum (λex) | ~649 nm | In aqueous buffers such as PBS. |
| Emission Maximum (λem) | ~667 nm | In aqueous buffers such as PBS. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | For the parent Cy5 dye; PEGylation has a minor effect. |
| Quantum Yield (Φ) | ~0.2 | For the parent Cy5 dye; can be influenced by the local environment and conjugation. |
Aqueous Solubility
For practical purposes, preparing stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended, followed by dilution into the desired aqueous buffer.
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in a target aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader with absorbance measurement capabilities
-
Centrifuge with a microplate rotor
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Create a serial dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the target aqueous buffer. Aim for a final concentration range that will likely encompass the solubility limit (e.g., from 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to minimize its effect on solubility.
-
Equilibration: Cover the plate and incubate at room temperature for 1.5 to 2 hours with gentle agitation to allow the solution to reach equilibrium.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet any undissolved compound.
-
Absorbance Measurement: Carefully transfer the supernatant from each well to a new clear-bottom 96-well plate. Measure the absorbance of the supernatant at the λmax of the dye (~649 nm).
-
Data Analysis: Plot the measured absorbance against the nominal concentration of the dye. The concentration at which the absorbance plateaus indicates the solubility limit in the tested buffer.
Stability in Aqueous Buffers
The stability of fluorescent dyes is a critical factor for the reliability and reproducibility of experimental results. Stability can be affected by several factors, including temperature, pH, light exposure (photostability), and the presence of oxidizing or reducing agents.
Chemical Stability
Cyanine dyes like Cy5 can be susceptible to chemical degradation over time in aqueous solutions. Studies on a reduced form of a PEGylated Cy5 dye have shown considerable oxidation within hours under ambient conditions, suggesting that the stability of the fluorescent oxidized form should also be carefully considered.
Factors Influencing Chemical Stability:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at 4°C or, for extended periods, at -20°C or -80°C.
-
pH: Cy5 dyes are generally stable over a broad pH range, typically from pH 4 to 10. However, extreme pH values should be avoided.
-
Buffer Composition: The specific components of the buffer can potentially interact with the dye. It is advisable to test stability in the specific buffer system to be used experimentally.
Photostability
A significant limitation of cyanine dyes is their susceptibility to photobleaching upon exposure to excitation light. This light-induced chemical degradation leads to an irreversible loss of fluorescence.
Strategies to Minimize Photobleaching:
-
Minimize Light Exposure: Protect dye solutions from light by using amber tubes or wrapping containers in foil. During fluorescence microscopy, use the lowest possible excitation intensity and exposure time required to obtain a satisfactory signal.
-
Use Antifade Reagents: For imaging applications, the use of commercial or homemade antifade mounting media can significantly reduce photobleaching. These reagents often contain free radical scavengers.
Experimental Protocol: Assessing Long-Term Stability
This protocol provides a framework for evaluating the long-term chemical and photostability of this compound in an aqueous buffer.
Materials:
-
This compound
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer or plate reader with fluorescence intensity measurement capabilities
-
Light-proof storage containers (e.g., amber microcentrifuge tubes)
-
Controlled temperature environments (e.g., 4°C refrigerator, 25°C incubator, 37°C incubator)
-
A controlled light source for photostability testing (e.g., the light source of a fluorescence microscope).
Procedure for Chemical Stability:
-
Prepare Test Solutions: Prepare a solution of this compound in the target buffer at a working concentration (e.g., 1 µM).
-
Aliquot and Store: Aliquot the solution into multiple light-proof containers.
-
Time-Course Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Fluorescence Measurement: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each temperature condition. Allow the sample to equilibrate to room temperature and measure its fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of time for each temperature. A decrease in fluorescence intensity over time indicates degradation. The degradation rate can be quantified from the slope of this plot.
Procedure for Photostability:
-
Prepare Sample: Place a solution of the dye in the buffer in a suitable container for exposure to a light source (e.g., a well of a microplate or a slide).
-
Initial Measurement: Measure the initial fluorescence intensity (F₀).
-
Controlled Illumination: Expose the sample to continuous illumination from a controlled light source.
-
Time-Lapse Measurement: Record the fluorescence intensity (Fₜ) at regular intervals during illumination.
-
Data Analysis: Plot the normalized fluorescence intensity (Fₜ/F₀) against the exposure time. The rate of decay provides a measure of the dye's photostability under those specific illumination conditions.
Application in Signaling Pathway Analysis
Fluorescently labeled molecules are invaluable tools for studying cellular signaling pathways. For instance, this compound can be conjugated to a ligand to study its interaction with a G-protein coupled receptor (GPCR) and the subsequent downstream signaling cascade.
Below is a diagram representing a hypothetical GPCR signaling pathway that could be investigated using a fluorescent ligand.
Caption: A hypothetical GPCR signaling cascade initiated by a fluorescent ligand.
Experimental and Logical Workflows
To ensure the reliable use of this compound in experimental settings, a structured workflow for characterization and application is essential.
Workflow for Physicochemical Characterization
Caption: Workflow for characterizing the physicochemical properties of the dye.
By following the protocols and workflows outlined in this guide, researchers can confidently assess the solubility and stability of this compound in their specific experimental contexts, leading to more accurate and reliable data in their research endeavors.
References
The Hydrophilic Advantage: A Technical Guide to Polyethylene Glycol (PEG) Spacers in Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular imaging and diagnostics, the performance of a fluorescent probe is paramount. The ability to achieve high signal-to-noise ratios, maintain probe stability, and ensure specific targeting is critical for generating reliable and reproducible data. A key innovation in the design of high-performance fluorescent probes has been the incorporation of hydrophilic polyethylene glycol (PEG) spacers. This technical guide delves into the core advantages of utilizing PEG linkers, providing quantitative data, detailed experimental protocols, and conceptual visualizations to empower researchers in their probe design and application.
Core Principles: The Multifaceted Role of a PEG Spacer
The conjugation of a fluorescent dye to a biomolecule, such as an antibody or peptide, can often lead to challenges including aggregation, non-specific binding, and reduced fluorescence. A hydrophilic PEG spacer is a flexible, uncharged, and water-soluble polymer chain that acts as a linker between the fluorophore and the biomolecule, mitigating these issues through several key mechanisms.[1][2]
Key Advantages at a Glance:
-
Enhanced Hydrophilicity and Solubility: Many organic fluorescent dyes are inherently hydrophobic. A PEG spacer significantly increases the overall hydrophilicity of the probe, preventing aggregation and precipitation in aqueous buffers and physiological environments.[2][3]
-
Reduced Non-Specific Binding: The flexible PEG chain creates a "molecular shield" around the fluorophore and the conjugated biomolecule. This steric hindrance minimizes non-specific interactions with proteins and cell surfaces, leading to a significant reduction in background fluorescence and a corresponding increase in the signal-to-noise ratio.[][5]
-
Improved In Vivo Pharmacokinetics: For in vivo imaging applications, PEGylation is a well-established method to improve the pharmacokinetic profile of probes. The hydrophilic shield helps the probe evade uptake by the reticuloendothelial system, leading to a longer circulation half-life and enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[6][7]
-
Mitigation of Fluorophore Self-Quenching: By physically separating fluorophores from each other and from the biomolecule, the PEG spacer can reduce fluorescence self-quenching, which can occur when dyes aggregate. This results in brighter and more stable fluorescent signals.[1]
-
Preservation of Biomolecule Activity: The spacer arm provides distance between the potentially bulky fluorophore and the active site of the targeting biomolecule, thereby minimizing steric hindrance and preserving its biological function and binding affinity.[5]
Quantitative Performance Metrics
The theoretical advantages of PEG spacers are substantiated by quantitative improvements in probe performance. The following tables summarize key data from studies comparing fluorescent probes with and without PEG linkers.
Table 1: In Vitro Performance of PEGylated vs. Non-PEGylated Probes
| Performance Metric | Non-PEGylated Probe | PEGylated Probe | Fold Improvement | Reference |
| Quantum Yield (GQD clusters in PGMEA) | ~1% | >15% | >15x | [8] |
| Cellular Fluorescence (Arbitrary Units) | 79.7 | 3.1 (non-specific binding) | 25.7x reduction | [5] |
| Covalent Binding to mAb (%) | 21.8% | 70.9% (PEG4) / 85.5% (PEG8) | 3.3x / 3.9x | [8] |
| Fluorescence Increase in Serum (1h, %) | 79.7% | 41.8% (PEG4) / 40.4% (PEG8) | 1.9x stability | [8] |
Table 2: In Vivo Tumor Targeting Efficiency
| Performance Metric | Non-PEGylated Probe / Control | PEGylated Probe | Time Point | Reference |
| Tumor-to-Background Ratio (Glioma) | 1.7 | 5.2 | 30 min | [9] |
| Tumor Uptake (%ID/g) | 1.5 (non-targeted) | 5.4 (targeted) | 5 h | [10] |
| Tumor Fluorescence Signal (Arbitrary Units) | 1.49 x 10⁸ | 2.38 x 10⁸ | 0.5 h | [10] |
| Tumor-to-Muscle Ratio | 6.1 (blocked) | 19.6 (targeted) | 120 h | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of fluorescent probes incorporating hydrophilic PEG spacers.
Protocol for Labeling Antibodies with a PEG-NHS Ester Fluorescent Dye
This protocol describes the conjugation of an amine-reactive fluorescent dye containing a PEG spacer and an N-hydroxysuccinimide (NHS) ester to an antibody.[12][13][14]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester Fluorescent Dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody by dialysis against the amine-free buffer.
-
Dye Preparation: Immediately before use, dissolve the PEG-NHS Ester Fluorescent Dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Adjust the antibody concentration to 1-10 mg/mL in the amine-free buffer. b. Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
Protocol for Staining Cell Surfaces for Flow Cytometry
This protocol outlines the use of a PEGylated fluorescently labeled antibody for staining cell surface markers.[15]
Materials:
-
Cell suspension (e.g., primary cells, cell lines)
-
PEGylated fluorescently labeled antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking (Optional but Recommended): Incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to reduce non-specific antibody binding.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. b. Add the predetermined optimal concentration of the PEGylated fluorescently labeled antibody. c. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.
-
Viability Staining (Optional): If desired, perform staining with a viability dye according to the manufacturer's protocol.
-
Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
Protocol for In Vivo Tumor Imaging
This protocol provides a general workflow for using a PEGylated fluorescent probe for targeted tumor imaging in a mouse model.[16][17]
Materials:
-
Tumor-bearing mouse model
-
Sterile, pyrogen-free PEGylated fluorescent probe solution in PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Administer the PEGylated fluorescent probe via intravenous (tail vein) injection. The optimal dose should be determined empirically.
-
Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for maximal tumor-to-background contrast. b. Use appropriate excitation and emission filters for the specific fluorophore.
-
Data Analysis: a. Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle). b. Quantify the average fluorescence intensity in each ROI. c. Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of hydrophilic PEG spacers in fluorescent probes.
References
- 1. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 2. Fluorescent dye with PEG linker [schem.jp]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of a near-infrared version of TMR-PEG1k, a high-performance untargeted contrast agent for fluorescence-guided surgery, using fluorescence cryotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Targeting and Positron Emission Tomography Imaging of Tumor with Intrinsically Radioactive Metal–Organic Frameworks Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. confluore.com [confluore.com]
- 15. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for Fluorescently Labeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a versatile tool for the fluorescent labeling of biomolecules. This document details its core properties, experimental protocols for its use in labeling proteins, and its applications in biological research and drug development. The strategic incorporation of polyethylene glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable reagent for tracking and quantifying biomolecules in aqueous environments.[1][2]
Core Properties and Spectroscopic Data
This compound is a member of the cyanine dye family, known for its brightness and photostability in the far-red region of the spectrum.[3] This spectral range is particularly advantageous for biological imaging applications due to minimized autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[3] The key quantitative characteristics of this dye and its parent compound, Cy5, are summarized in the tables below.
Table 1: Spectroscopic Properties of this compound and Related Compounds
| Property | Value for this compound (or similar) | Standard Cy5 |
| Excitation Maximum (λex) | ~649 nm[1] | ~649 nm |
| Emission Maximum (λem) | ~667 nm[1] | ~670 nm |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ ¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) ²[1] | ~0.28 |
| Solubility | Enhanced aqueous solubility | Soluble in organic solvents (DMSO, DMF) |
¹ Value is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[1] ² A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.
Experimental Protocols
The terminal carboxylic acid group of this compound allows for its covalent conjugation to primary amines on biomolecules, such as the lysine residues of proteins. This is typically achieved by activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines in a basic buffer.
Activation of Carboxylic Acid and Protein Labeling
This protocol outlines the general steps for activating the dye and labeling a protein, such as an antibody.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0[4]
-
Purification column (e.g., Sephadex G-25)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Protein Solution:
-
Activate the Dye:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.
-
In a microcentrifuge tube, mix the dye, EDC, and NHS in a molar ratio of 1:1.2:1.2.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Labeling Reaction:
-
Add the activated Cy5-PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point, though the optimal ratio should be determined empirically.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification of the Labeled Protein
It is critical to remove any unconjugated dye from the labeled protein to avoid high background fluorescence and inaccurate quantification.[5]
Procedure using Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the quenched labeling reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The larger labeled protein will elute first, while the smaller, unconjugated dye will be retained and elute later.[1]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to identify the fractions containing the purified conjugate.[1][5]
Characterization of the Labeled Protein
After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[7][8]
Calculation of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A₆₅₀ of the free dye), and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at ~650 nm (~170,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL for antibodies is typically between 2 and 7 to ensure sufficient fluorescence without causing quenching or loss of biological activity.[5]
Applications and Workflows
This compound is a valuable tool for a variety of applications in research and drug development, including:
-
Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within cells and tissues.[2][9]
-
Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific cell populations.[2]
-
Immunoassays: The high sensitivity of fluorescence allows for the development of robust ELISA and Western blotting protocols.[4]
-
In Vivo Imaging: The far-red emission of Cy5 is well-suited for deep-tissue imaging in animal models.[2]
-
Receptor-Ligand Binding Studies: Labeled ligands can be used to quantify binding to their receptors on the cell surface.[10]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows and a hypothetical signaling pathway that can be studied using biomolecules labeled with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Benchchem [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. cqscopelab.com [cqscopelab.com]
- 10. Ligand-receptor binding measured by laser-scanning imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity hijacks the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for destruction.[2][4]
While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of PROTAC efficacy, influencing the stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][6] Among the diverse linker chemistries, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[5][7] This guide provides a detailed examination of a specific, functionalized PEG linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5, as a representative tool for developing fluorescent PROTACs for advanced research and drug discovery applications.
Core Concepts of PEG and Cy5 Functionalization in PROTAC Design
The linker this compound incorporates three key functional components that address common challenges in PROTAC development: a bifunctional PEG backbone and a Cy5 fluorescent dye.
1. Polyethylene Glycol (PEG) Backbone:
-
Enhanced Solubility and Permeability: PROTACs are often large, complex molecules that suffer from poor aqueous solubility. The hydrophilic nature of the repeating ethylene glycol units in a PEG linker can significantly improve the solubility of the entire molecule.[7][] Furthermore, the flexibility of PEG chains may allow the PROTAC to adopt conformations that shield its polar surface area, which can aid in traversing the lipophilic cell membrane.[5]
-
Optimized Ternary Complex Formation: The length of the linker is a crucial parameter that dictates the spatial orientation of the POI and E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may fail to form a stable ternary complex.[] PEG linkers offer the advantage of being synthetically tunable, allowing for the systematic variation of length to empirically determine the optimal distance for efficient ubiquitination for a given POI-E3 ligase pair.[7]
2. Bifunctional Nature (m-PEG4 and PEG2-acid):
This specific linker is bifunctional, with two distinct ends allowing for directional and sequential conjugation of the POI and E3 ligase ligands. The "m-PEG4" (methoxy-terminated PEG4) end provides one point of attachment, while the "PEG2-acid" (carboxylic acid-terminated PEG2) end provides another reactive handle. The carboxylic acid can be readily coupled to an amine on a ligand using standard amide bond formation chemistry.[9]
3. Cy5 Fluorescent Tag:
-
Visualization and Tracking: The incorporation of the Cy5 dye, a far-red fluorescent probe, allows for the direct visualization and tracking of the PROTAC molecule.[10] This is invaluable for a range of cell-based assays, including monitoring cellular uptake, determining subcellular localization, and confirming target engagement through techniques like fluorescence microscopy and flow cytometry.[11][12]
-
Favorable Spectroscopic Properties: Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm.[9][13] This position in the far-red region of the spectrum is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[13] However, it is important to note that the addition of a fluorescent dye can potentially alter the physicochemical properties and biodistribution of the PROTAC, which should be evaluated experimentally.[14][15]
Data Presentation: Properties of this compound and Related Linkers
The following tables summarize the key properties of the linker and the impact of PEG length on PROTAC performance, based on data from commercial suppliers and the scientific literature.
Table 1: Physicochemical and Spectroscopic Properties of N-(m-PEG4)-N'-(PEG-acid)-Cy5 and Analogs
| Property | This compound | N-(m-PEG4)-N'-(PEG4-acid)-Cy5 | Reference(s) |
| Molecular Formula | C41H57ClN2O8 | C45H65ClN2O10 | [9][16] |
| Molecular Weight | 741.36 g/mol | 829.5 g/mol | [9] |
| Excitation Max (λex) | ~649 nm | ~649 nm | [9] |
| Emission Max (λem) | ~667 nm | ~667 nm | [9] |
| Molar Extinction Coeff. (ε) | Not specified | ~170,000 cm⁻¹M⁻¹ | [9][13] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF, DCM | [9] |
Note: Data is compiled from chemical supplier datasheets. The extinction coefficient for the PEG4-acid analog is provided as a close approximation.
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy (Illustrative Examples)
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| BRD4 | JQ1-(PEG)n-Pomalidomide | ||||
| n=3 | 19 | >95 | Ramos | [5] | |
| n=4 | 8.3 | >95 | Ramos | [5] | |
| n=5 | 28 | >95 | Ramos | [5] | |
| ERα | ERα ligand-PEG12-VHL ligand | >1000 | ~20 | MCF-7 | [] |
| ERα | ERα ligand-PEG16-VHL ligand | ~100 | ~80 | MCF-7 | [] |
Disclaimer: The data in Table 2 is presented to illustrate the principle that linker length is a critical parameter for PROTAC efficacy. These values are for different PROTAC systems and do not represent the performance of a PROTAC using the this compound linker.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of PROTACs.
Protocol 1: General Synthesis of a PROTAC using an Amine-Reactive PEG-Acid Linker
This protocol describes a representative two-step synthesis for coupling an amine-containing E3 ligase ligand and an amine-containing POI ligand to a linker like this compound.
-
Materials:
-
POI ligand with a primary or secondary amine.
-
E3 ligase ligand with a primary or secondary amine.
-
This compound linker.
-
Amide coupling reagents (e.g., HATU, HOBt, EDC).
-
Tertiary amine base (e.g., DIPEA, triethylamine).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC system).
-
-
Procedure (First Amide Coupling): a. Dissolve the first ligand (e.g., E3 ligase ligand, 1.0 equivalent) and the PEG-acid linker (1.1 equivalents) in anhydrous DMF. b. Add the coupling reagent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the solution. c. Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours. d. Monitor the reaction progress by LC-MS to confirm the formation of the ligand-linker intermediate. e. Upon completion, purify the intermediate by preparative HPLC.
-
Procedure (Second Amide Coupling): This step assumes the other end of the linker also has a carboxylic acid. For this compound, one would first need to functionalize the methoxy end or use a linker with two reactive handles. a. Dissolve the purified ligand-linker intermediate (1.0 equivalent) and the second amine-containing ligand (e.g., POI ligand, 1.2 equivalents) in anhydrous DMF. b. Add HATU (1.3 equivalents) and DIPEA (3.0 equivalents). c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Purify the final PROTAC molecule by preparative HPLC. f. Characterize the final product by HRMS and NMR.
Protocol 2: Western Blot for Determination of Protein Degradation (DC50 and Dmax)
-
Materials:
-
Cultured cells expressing the POI.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., chemiluminescence imager).
-
-
Procedure: a. Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours). b. Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. d. SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. e. Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature. f. Antibody Incubation: Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detection: Wash the membrane again, apply the ECL substrate, and capture the signal using an imaging system. h. Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody. i. Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized intensity against the logarithm of the PROTAC concentration and fit the data with a sigmoidal dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[17]
Protocol 3: Fluorescence Microscopy for Cellular Uptake Visualization
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Cy5-labeled PROTAC stock solution.
-
Hoechst 33342 stain for nuclei (optional).
-
Paraformaldehyde (PFA) for fixing (optional).
-
Mounting medium.
-
Confocal or widefield fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm).
-
-
Procedure: a. Cell Treatment: Treat the cells with the desired concentration of the Cy5-labeled PROTAC for various time points (e.g., 1, 4, 24 hours). b. Live-Cell Imaging: i. Wash the cells with fresh, pre-warmed culture medium or PBS. ii. If desired, add Hoechst stain to visualize nuclei. iii. Image the live cells directly using the microscope, capturing both the Cy5 channel and a brightfield image. c. Fixed-Cell Imaging (Optional): i. After treatment, wash cells with PBS. ii. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. iii. Wash again with PBS. iv. Mount the coverslips onto microscope slides using mounting medium. v. Image the fixed cells. d. Image Analysis: Analyze the images to determine the localization of the fluorescent signal (e.g., cytoplasm, nucleus, specific organelles) and quantify the fluorescence intensity per cell if needed.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of PROTAC action and development.
References
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 9. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 10. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 11. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in the fields of chemical biology and drug development, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescent labeling of biomolecules. This document outlines its core properties, experimental protocols for its use, and visual representations of key workflows.
Core Molecular Information
This compound is a heterobifunctional molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Cy5 component allows for highly sensitive detection in the far-red region of the spectrum, minimizing autofluorescence from biological samples. The PEG linker enhances aqueous solubility and provides spatial separation between the dye and any conjugated biomolecule, which can help to preserve the biomolecule's function. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 741.35 g/mol | [1] |
| Molecular Formula | C41H57ClN2O8 | |
| CAS Number | 2107273-24-3 |
Spectroscopic Properties
The spectroscopic characteristics of this compound are primarily determined by the Cy5 cyanine dye core.
| Property | Value | Note |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | Value is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[2] |
| Quantum Yield (Φ) | ~0.2 | This is a typical value for Cy5 dyes.[2] |
| Solubility | Soluble in water, DMSO, and DMF | The PEG linker significantly increases aqueous solubility.[3] |
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool for a range of applications, most notably in the development of PROTACs and in bioconjugation for fluorescent labeling.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] PEG linkers are crucial components of PROTACs, as they bridge the target protein ligand and the E3 ligase ligand. The PEG chain in this compound enhances the solubility and cell permeability of the resulting PROTAC.[5] The terminal carboxylic acid allows for its conjugation to an amine-functionalized ligand, while the Cy5 fluorophore enables visualization and tracking of the PROTAC within cellular systems.
Bioconjugation and Fluorescent Labeling
The carboxylic acid moiety of this compound can be readily conjugated to primary amines on biomolecules such as proteins, peptides, and antibodies. This is typically achieved through an amide bond formation reaction, often facilitated by carbodiimide chemistry (e.g., using EDC and NHS). This process allows for the stable attachment of the Cy5 fluorophore, enabling researchers to track the labeled biomolecule in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[6]
Experimental Protocols
The following are generalized protocols for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific experimental context.
Protocol 1: Amide Coupling for Bioconjugation
This protocol describes the conjugation of this compound to a primary amine-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 2-5 equivalents each) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester intermediate.
-
-
Conjugation to Amine-containing Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Synthesis of a PROTAC Intermediate
This protocol outlines a representative first step in the synthesis of a fluorescently labeled PROTAC, where this compound is conjugated to an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC for purification
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the amine-functionalized E3 ligase ligand and this compound (typically a slight molar excess of the linker) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Upon completion, purify the resulting E3 ligase-linker-Cy5 intermediate by preparative HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involving this compound.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Terminal Carboxylic Acid on N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the terminal carboxylic acid on the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This near-infrared (NIR) dye, featuring polyethylene glycol (PEG) linkers, is a valuable tool in various research and drug development applications. The terminal carboxylic acid serves as a versatile reactive handle, enabling the covalent attachment of this fluorophore to a wide array of biomolecules.
Core Function: A Gateway for Covalent Linkage
The primary role of the terminal carboxylic acid on this compound is to facilitate the stable covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] This reaction, pivotal for creating fluorescently labeled biologics, is typically achieved through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]
The hydrophilic PEG spacers (PEG4 and PEG2) incorporated into the molecule's structure enhance its solubility in aqueous media and reduce steric hindrance, which can be beneficial during the conjugation process and for the subsequent behavior of the labeled biomolecule.[1][6][7]
Spectroscopic Properties
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm |
Note: The listed values are based on data for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and should serve as a close approximation.[1]
The Chemistry of Conjugation: EDC/NHS Coupling
The terminal carboxylic acid itself is not reactive towards amines under physiological conditions. It requires activation to form a more reactive intermediate. This is where EDC and NHS play their crucial roles.
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group to form a highly reactive O-acylisourea intermediate.[3][5]
-
Formation of a Stable NHS Ester: This O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis. NHS is introduced to react with this intermediate, creating a more stable and amine-reactive NHS ester.[3][5][8]
-
Nucleophilic Attack by Amine: The NHS ester readily reacts with primary amine groups on the target biomolecule, forming a stable amide bond and releasing NHS.[8]
This two-step process is favored as it enhances coupling efficiency and stability of the reactive intermediate.[4][5]
Experimental Protocols
Determining Spectroscopic Properties
Objective: To experimentally verify the excitation and emission maxima of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration in the nanomolar range. The absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[6]
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to the known excitation maximum (~649 nm).
-
Scan a range of emission wavelengths from approximately 660 nm to 800 nm.
-
Record the fluorescence intensity at each wavelength to determine the emission maximum (λem).[6]
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to the determined emission maximum (~667 nm).
-
Scan a range of excitation wavelengths from approximately 550 nm to 660 nm.
-
Record the fluorescence intensity at each wavelength to determine the excitation maximum (λex).[6]
-
Protein Labeling via EDC/NHS Coupling
Objective: To covalently label a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., MES buffer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Solutions:
-
Equilibrate EDC and NHS to room temperature before opening.[5]
-
Dissolve the protein to be labeled in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of the Dye:
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the dye solution. A typical starting point is a 5-10 fold molar excess of EDC/NHS over the dye.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated dye solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.
-
References
- 1. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 protein labeling protocol using EDC chemistry
Application Notes & Protocols
Topic: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Protein Labeling using EDC Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry. Cy5 is a bright, far-red fluorescent dye ideal for biological applications due to minimal autofluorescence from cells and tissues in this region of the spectrum[1][2]. The integrated polyethylene glycol (PEG) spacers on the dye enhance its hydrophilicity and biocompatibility[3][4].
The labeling strategy employs a two-step process involving EDC and N-hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that activates the terminal carboxylic acid group on the Cy5 dye, forming a highly reactive O-acylisourea intermediate[5][6][7]. This intermediate is susceptible to hydrolysis. To improve conjugation efficiency and create a more stable reactive molecule, NHS is added to convert the O-acylisourea intermediate into an amine-reactive NHS ester[5][8]. This activated dye then efficiently reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the target protein to form a stable amide bond[9][10]. This two-step approach prevents the unwanted crosslinking of the target protein by quenching the EDC before the protein is introduced[5][8].
Chemical Reaction Pathway
The labeling process proceeds through the activation of the dye's carboxylic acid and subsequent reaction with a primary amine on the protein.
Caption: EDC/NHS chemistry for protein labeling.
Materials and Reagents
Table 1: Required Materials
| Reagent | Recommended Supplier (Example) | Notes |
| This compound | DC Chemicals | Store at -20°C, protected from light and moisture. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Store desiccated at 4°C. Equilibrate to room temperature before opening to prevent condensation[8]. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Thermo Fisher Scientific | Store desiccated at 4°C. Sulfo-NHS is the water-soluble analog and is recommended[5]. |
| Target Protein | N/A | Must be in an amine-free buffer (e.g., PBS or MES). Avoid Tris or glycine buffers[2]. |
| Activation Buffer (0.1 M MES, pH 4.5-6.0) | Sigma-Aldrich | EDC/NHS activation is most efficient at a slightly acidic pH[8]. |
| Conjugation Buffer (1X PBS, pH 7.2-8.0) | Gibco | Amine-reactive coupling is most efficient at a neutral to slightly basic pH[8][11]. |
| Quenching Reagent (Hydroxylamine or 2-Mercaptoethanol) | Sigma-Aldrich | Used to quench the EDC reaction or hydrolyze unreacted NHS esters[5][8]. |
| Desalting / Size-Exclusion Chromatography Column | Cytiva / Bio-Rad | For purifying the final conjugate (e.g., SpinOUT™ GT-600, Zeba™ Spin, or Sephadex G-25)[5][8]. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the Cy5 dye. Ensure it is anhydrous. |
Experimental Workflow
The overall workflow consists of reagent preparation, dye activation, protein conjugation, reaction quenching, and final purification.
Caption: Workflow for Cy5-PEG-acid protein labeling.
Detailed Protocol
This protocol is optimized for labeling ~1 mg of a typical IgG antibody. Molar ratios and concentrations may need to be optimized for other proteins.
Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL[11]. The protein must be in an amine-free buffer like 0.1 M MES, pH 5-6 or PBS, pH 7.2. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an appropriate buffer via dialysis or a desalting column[2].
-
Cy5 Dye Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF[11].
-
EDC/NHS Solution: Shortly before use, prepare a fresh solution of EDC and NHS in Activation Buffer (0.1 M MES, pH 5-6). For a typical reaction, you might prepare a 10 mg/mL solution of each[8]. Note: EDC is hygroscopic; equilibrate the vial to room temperature before opening[8].
Table 2: Example Reaction Quantities for Labeling 1 mg of IgG (~150 kDa)
| Component | Molecular Weight (Approx.) | Molar Ratio (Dye:Protein) | Final Concentration (Example) | Volume / Mass to Add |
| IgG Protein | 150,000 g/mol | 1 | 2 mg/mL in MES Buffer | 500 µL (1 mg) |
| This compound | ~1000 g/mol | 10-20x | ~1 mM | ~10-20 µL of 10 mg/mL stock |
| EDC | 191.7 g/mol | ~300x | ~2 mM | ~0.4 mg |
| NHS | 115.1 g/mol | ~750x | ~5 mM | ~0.6 mg |
| 2-Mercaptoethanol | 78.1 g/mol | N/A | 20 mM | ~1.4 µL |
| Hydroxylamine | 33.0 g/mol | N/A | 10 mM | Add from 1M stock |
Step-by-Step Labeling Procedure
-
Dye Activation:
-
In a microcentrifuge tube, combine the desired amount of Cy5 dye stock solution with Activation Buffer (0.1 M MES, pH 5-6).
-
Add the freshly prepared EDC and NHS solutions to the dye. A typical starting point is ~2 mM EDC and ~5 mM NHS in the final activation volume[8].
-
Incubate the reaction for 15 minutes at room temperature, protected from light[5][8].
-
-
Quench EDC:
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC crosslinker. This step is critical to prevent polymerization of the protein upon its addition[8]. Incubate for 5 minutes.
-
(Optional but Recommended): To remove quenched EDC and excess reagents, the activated dye can be purified using a desalting column equilibrated in MES buffer before adding the protein[8].
-
-
Protein Conjugation:
-
Add the target protein solution to the activated, EDC-quenched dye mixture.
-
If the activation was performed in MES buffer (pH 5-6), adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer (e.g., PBS at a higher concentration and pH) to facilitate the reaction with primary amines[8].
-
Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light[8].
-
-
Quench Conjugation Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to hydrolyze any non-reacted NHS esters and stop the labeling reaction[8]. Incubate for 15 minutes.
-
Purification of the Labeled Protein
-
Prepare a size-exclusion or desalting column according to the manufacturer's instructions (e.g., equilibrate with 1X PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (for spin columns) or collect fractions (for gravity-flow columns)[12].
-
The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules and byproducts will be retained longer and elute later[2].
-
Combine the fractions containing the purified protein conjugate.
Characterization of the Conjugate
Spectroscopic Analysis
To determine the protein concentration and the degree of labeling (DOL), measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and ~650 nm (for Cy5) using a spectrophotometer.
Table 3: Spectroscopic Properties of Cy5 Dye
| Property | Value | Notes |
| Excitation Maximum (λex) | ~650 nm[2] | The exact maximum can vary slightly depending on the conjugation state and solvent[1]. |
| Emission Maximum (λem) | ~670 nm[2] | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at ~650 nm | This value is for the free dye and is necessary for DOL calculation. Check the dye manufacturer's certificate of analysis for the exact value. |
| A280 Correction Factor (CF) | ~0.05 | Cy5 absorbs slightly at 280 nm. This factor corrects the protein's A280 reading. CF = (A280 of dye) / (Amax of dye). |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~650 nm.
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the Cy5 dye at its absorption maximum.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 5 for antibodies, as overlabeling can lead to protein aggregation or fluorescence quenching[11][13].
Storage
Store the final purified protein-dye conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide and 50% glycerol) at -20°C, protected from light. Avoid repeated freeze-thaw cycles[11].
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
Step-by-Step Guide for Antibody Conjugation with N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the covalent conjugation of antibodies with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This process involves a two-stage approach: first, the activation of the terminal carboxylic acid on the Cy5 derivative to a reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation of the activated dye to primary amines on the antibody. The inclusion of polyethylene glycol (PEG) spacers enhances the solubility and biocompatibility of the final conjugate, making it suitable for a wide range of applications in research and drug development, including immunoassays, flow cytometry, and fluorescence microscopy.
Principle of the Reaction
The conjugation chemistry is based on the widely used and robust carbodiimide reaction to form a stable amide bond.
-
Activation of the Dye: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxylic acid on this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3]
-
Conjugation to the Antibody: The newly formed Cy5-PEG-NHS ester is then introduced to the antibody in a buffer with a physiological to slightly alkaline pH (7.2-8.5).[][5][6] The primary amines on the antibody, predominantly on the side chains of lysine residues and the N-terminus, act as nucleophiles, attacking the NHS ester and forming a stable amide bond. This reaction results in the covalent attachment of the Cy5 dye to the antibody.[][5]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Fluorescent dye with a terminal carboxylic acid for activation. |
| Antibody to be labeled | User-provided | Target protein for conjugation. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercial Source | Activates the carboxylic acid on the dye. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Commercial Source | Stabilizes the activated dye as an NHS ester. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Lab-prepared | Buffer for the EDC/NHS activation step. |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.0) | Lab-prepared | Buffer for the antibody-dye conjugation reaction. |
| Anhydrous DMSO or DMF | Commercial Source | Solvent for dissolving the dye and EDC/NHS. |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | Lab-prepared | Stops the conjugation reaction. |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | Purification of the antibody and the final conjugate. |
| Spectrophotometer | Lab Equipment | To determine protein concentration and degree of labeling. |
Experimental Protocols
This protocol is divided into three main stages: preparation of reagents, activation of the Cy5 dye, and conjugation to the antibody, followed by purification and characterization.
Stage 1: Preparation of Reagents
-
Antibody Preparation:
-
The antibody should be purified and in an amine-free buffer such as Phosphate-Buffered Saline (PBS).[7] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
The concentration of the antibody should be between 1-10 mg/mL for optimal conjugation.[6]
-
-
Buffer Preparation:
-
Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to between 4.5 and 6.0.
-
Conjugation Buffer: Prepare Phosphate-Buffered Saline (PBS) and adjust the pH to between 7.2 and 8.0.
-
Quenching Buffer: Prepare 1 M Tris-HCl and adjust the pH to 8.0.
-
Stage 2: Activation of this compound
This step should be performed immediately before the conjugation reaction.
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[1][2]
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO or Activation Buffer to a concentration of 10 mg/mL immediately before use.
-
In a reaction tube, combine the dissolved this compound with the EDC and NHS solutions. A molar excess of EDC and NHS over the dye is recommended to drive the reaction. Refer to the table below for suggested molar ratios.
| Reagent | Molar Excess (relative to Dye) |
| EDC | 2-10 fold |
| NHS | 2-5 fold |
-
Incubate the reaction mixture for 15-60 minutes at room temperature.
Stage 3: Antibody Conjugation, Purification, and Characterization
-
Conjugation Reaction:
-
Immediately add the activated Cy5-PEG-NHS ester solution to the prepared antibody solution in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
The molar ratio of the activated dye to the antibody will influence the degree of labeling. A starting point is a 10-fold molar excess of the dye. This may need to be optimized for your specific antibody and application.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[7] The first colored fraction to elute will be the conjugated antibody.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated using spectrophotometric measurements.[8]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~649 nm).
-
Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the Cy5 dye.
-
The DOL is the molar ratio of the dye to the antibody.
-
-
Formula for DOL Calculation:
-
Protein Concentration (M) = [A280 - (A_max_dye * CF)] / ε_protein
-
Dye Concentration (M) = A_max_dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 = Absorbance of the conjugate at 280 nm
-
A_max_dye = Absorbance of the conjugate at the dye's maximum absorbance wavelength
-
CF = Correction factor (A280 of the free dye / A_max of the free dye)
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength (e.g., ~250,000 M⁻¹cm⁻¹ for Cy5)
-
-
Storage of the Conjugated Antibody
Store the purified antibody-Cy5 conjugate at 4°C, protected from light.[2][9] For long-term storage, aliquots can be stored at -20°C, with or without a cryoprotectant like glycerol.[10] Avoid repeated freeze-thaw cycles.[2] The stability of the conjugate should be validated for your specific storage conditions and application.
Diagrams
Caption: Workflow for the conjugation of an antibody with this compound.
Caption: Chemical reaction mechanism for EDC/NHS-mediated antibody conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines on Peptides with N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the investigation of peptide-receptor interactions, enzyme activity, cellular uptake, and in vivo imaging.[1] Cyanine 5 (Cy5), a far-red fluorescent dye, is particularly advantageous for biological applications due to its high extinction coefficient, good quantum yield, and emission in a spectral region where cellular autofluorescence is minimal.[2]
This document provides detailed protocols for the covalent labeling of primary amines (N-terminus and lysine side chains) on peptides using a hydrophilic, PEGylated Cy5 derivative: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 . The inclusion of polyethylene glycol (PEG) linkers enhances the solubility and biocompatibility of the dye-peptide conjugate, reducing non-specific binding and aggregation.[2][3]
We present two distinct protocols based on the starting form of the dye:
-
Two-Step Protocol: Activation of the terminal carboxylic acid of this compound using EDC and NHS, followed by conjugation to the peptide.
-
One-Step Protocol: Direct conjugation using the pre-activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.
These protocols are designed to provide a robust framework for researchers to generate high-quality fluorescently labeled peptides for a wide array of applications, from in vitro assays to in vivo imaging.[4][5][6][7]
Spectroscopic Properties
The core spectral characteristics of the Cy5 dye are essential for experimental setup and data analysis.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm |
Note: Spectroscopic properties can be influenced by the local environment and conjugation to the peptide. It is recommended to perform a spectral scan of the final conjugate.[2]
Experimental Workflows
Labeling Chemistry Overview
The fundamental reaction involves the formation of a stable amide bond between the dye and a primary amine on the peptide.
Protocol 1: Two-Step Labeling using this compound
This protocol is for when you are starting with the carboxylic acid form of the dye. It involves an initial activation step to create an amine-reactive NHS ester, which then reacts with the peptide. This method is preferred for biomolecules that may have both carboxyl and amine groups to minimize self-conjugation.[8]
Materials
-
This compound
-
Peptide of interest (lyophilized)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Purification system (e.g., HPLC, gel filtration/desalting columns)
Procedure
Step 1: Dye Activation
-
Prepare a fresh solution of the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the dye is recommended.
-
Add the EDC/NHS solution to the dye solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 2: Peptide Preparation and Conjugation
-
Dissolve the peptide in the Labeling Buffer to a concentration of 1-10 mg/mL.[9]
-
Add the activated dye solution from Step 1 to the peptide solution. A 5- to 20-fold molar excess of the dye relative to the peptide is a good starting point, though this should be optimized for your specific peptide.[10]
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[11] The reaction of NHS esters with amines is strongly pH-dependent; the optimal pH is between 8.3 and 8.5.[3]
Step 3: Reaction Quenching (Optional)
-
To terminate the reaction, you can add a quenching buffer, such as hydroxylamine or Tris, to a final concentration of 10-50 mM.
-
Incubate for 1 hour at room temperature. This step will hydrolyze any remaining unreacted NHS ester.
Step 4: Purification
-
Purify the labeled peptide from unreacted dye and byproducts. The choice of method depends on the peptide's properties.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for most peptides, providing high purity.
-
Gel Filtration/Desalting Columns (e.g., Sephadex G-25): Suitable for rapid removal of small molecules from larger peptides.[12]
-
Dialysis: An option for very large peptides or proteins.
-
Two-Step Labeling Workflow Diagram
Protocol 2: One-Step Labeling using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
This streamlined protocol is for when you are starting with the commercially available, pre-activated NHS ester form of the dye.
Materials
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
-
Peptide of interest (lyophilized)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, gel filtration/desalting columns)
Procedure
Step 1: Reagent Preparation
-
Equilibrate the vial of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 to room temperature before opening to prevent moisture condensation. The NHS ester moiety is moisture-sensitive.
-
Immediately before use, dissolve the required amount of the dye in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Dissolve the peptide in Labeling Buffer to a concentration of 1-10 mg/mL.[9]
Step 2: Conjugation Reaction
-
While gently vortexing, add the dye stock solution to the peptide solution. A 5- to 10-fold molar excess of the dye is a common starting point.[3]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.[11]
Step 3: Purification
-
Purify the labeled peptide from unreacted dye using the appropriate method as described in Protocol 1 (Step 4), such as RP-HPLC or gel filtration.[12]
One-Step Labeling Workflow Diagram
Quantitative Data and Characterization
After purification, it is crucial to characterize the conjugate to determine its concentration and the degree of labeling (DOL).
Summary of Key Reaction Parameters
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Step) |
| Dye Form | Carboxylic Acid | NHS Ester |
| Activation Required? | Yes (EDC/NHS) | No |
| Activation pH | 5.0 - 6.0 | N/A |
| Conjugation pH | 7.2 - 8.5 (Step 2) | 8.3 - 8.5 |
| Recommended Buffer | MES (Activation), Bicarbonate/Phosphate (Conjugation) | Bicarbonate/Phosphate |
| Dye:Peptide Molar Ratio | 5-20x (Optimize) | 5-10x (Optimize) |
| Reaction Time | 1-4 hours @ RT | 1-4 hours @ RT |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each peptide molecule. An optimal DOL is typically between 1 and 4, depending on the application, to maximize fluorescence without causing self-quenching.[12]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorbance, ~649 nm (A₆₄₉).
-
Calculate Concentrations:
-
Peptide Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF₂₈₀)] / ε_peptide
-
ε_peptide: Molar extinction coefficient of the peptide at 280 nm (can be estimated from its amino acid sequence).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₆₄₉ for the free dye). This value should be determined experimentally or obtained from the manufacturer.
-
-
Dye Concentration (M) = A₆₄₉ / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at 649 nm (~170,000 cm⁻¹M⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Peptide Concentration (M)
-
Applications of Cy5-Labeled Peptides
Fluorescently labeled peptides are versatile tools with broad applications in research and drug development:[4]
-
In Vitro and In Vivo Imaging: Tracking peptide localization in cells, tissues, and whole organisms.
-
Receptor Binding Assays: Quantifying peptide-receptor interactions and affinities.[1]
-
Enzyme Activity Assays: Designing fluorogenic substrates for proteases and kinases using techniques like FRET.
-
Drug Delivery Studies: Monitoring the cellular uptake and trafficking of peptide-based therapeutics.
-
High-Throughput Screening: Developing assays to screen for modulators of peptide-protein interactions.
By following these detailed protocols, researchers can confidently produce high-quality, PEGylated Cy5-labeled peptides to advance their scientific investigations.
References
- 1. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5|COA [dcchemicals.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Cy5-PEG4-acid | AxisPharm [axispharm.com]
- 9. Cy5-PEG4-acid | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 12. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Cell Tracking in Flow Cytometry using N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a bright, far-red fluorescent dye designed for the stable labeling and long-term tracking of live cells. The incorporation of polyethylene glycol (PEG) chains enhances the dye's hydrophilicity and biocompatibility, minimizing non-specific binding and potential cytotoxic effects. The Cy5 fluorophore is well-suited for flow cytometry, with an excitation maximum around 650 nm and emission maximum around 670 nm, making it compatible with standard 633 nm or 647 nm laser lines.[1] This minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[1]
This document provides detailed protocols for using this compound for cell tracking applications, including cell labeling, viability assessment, and analysis by flow cytometry.
Mechanism of Action
The carboxylic acid group on the PEG linker of this compound can be activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive NHS ester covalently binds to primary amines (e.g., on lysine residues) on cell surface proteins of live cells.[2][3] Since the intact plasma membrane of live cells is impermeable to the dye, only surface proteins are labeled, resulting in a distinct fluorescent signal.[4][5] In contrast, dead cells with compromised membranes allow the dye to enter the cytoplasm and react with abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[4][5] This covalent and irreversible binding ensures that the fluorescent signal is well-retained through cell division and is stable even after fixation and permeabilization procedures.[4][5][6]
Data Presentation
Spectroscopic Properties
| Property | Value |
| Excitation Maximum (λex) | ~650 nm[1] |
| Emission Maximum (λem) | ~670 nm[1] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion)[1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 |
Expected Performance in Cell Tracking Studies
The following table summarizes the expected performance of cells labeled with the NHS ester form of this compound. Data is representative of typical outcomes for Cy5-based cell tracking dyes.
| Dye Concentration | Labeling Efficiency (at 1 hour) | Cell Viability (at 24 hours) | Fluorescence Retention (after 72 hours) | Proliferation Tracking |
| 1 µM | >95% | >98% | >85% | Up to 8 generations[7][8] |
| 5 µM | >99%[9] | >95% | >90% | Up to 8 generations[7][8] |
| 10 µM | >99% | >90% | >90% | Up to 8 generations |
Experimental Protocols
Preparation of Amine-Reactive Dye Stock Solution
The this compound must first be converted to its amine-reactive N-hydroxysuccinimide (NHS) ester form. This can be achieved through standard carbodiimide chemistry or by purchasing the pre-activated NHS ester.
To prepare a stock solution of the NHS ester:
-
Dissolve the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.
-
Vortex briefly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol for Labeling Live Cells
This protocol is optimized for labeling 1 x 10⁶ cells. The optimal dye concentration should be determined empirically for each cell type and experimental condition.
Materials:
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), protein-free
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
Procedure:
-
Harvest cells and wash them once with warm, protein-free PBS to remove any residual media and serum.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in warm, protein-free PBS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of the dye by diluting the 1 mM stock solution in protein-free PBS to the desired final concentration (e.g., 1-10 µM). A good starting concentration is 5 µM.
-
Add the dye working solution to the cell suspension and mix gently but thoroughly.
-
Incubate for 20-30 minutes at 37°C, protected from light.[1]
-
To quench the reaction, add an equal volume of complete culture medium containing at least 10% FBS or 1% BSA. Alternatively, add a quenching buffer such as 1 M Tris-HCl, pH 8.0.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the labeled cells three times with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in fresh, pre-warmed complete culture medium. The cells are now ready for in vitro or in vivo experiments.
Protocol for Cell Viability Assessment
It is crucial to assess the viability of the labeled cells to ensure the labeling process did not induce cytotoxicity. A common method is to use a dual-staining approach with a viability dye that is excluded by live cells.
Materials:
-
Cy5-labeled cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or 7-AAD (7-Aminoactinomycin D) stock solution
Procedure:
-
After the final wash step of the labeling protocol, resuspend a small aliquot of the Cy5-labeled cells (e.g., 1 x 10⁵ cells) in 100 µL of Flow Cytometry Staining Buffer.
-
Add PI or 7-AAD to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the cells immediately by flow cytometry. Live cells will be Cy5-positive and PI/7-AAD-negative, while dead cells will be positive for both Cy5 (brightly) and the viability dye.
Protocol for Flow Cytometry Analysis
Procedure:
-
Prepare single-cell suspensions of your labeled and control (unlabeled) cells at a concentration of 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[1]
-
Collect the Cy5 fluorescence signal in the appropriate far-red channel (e.g., using a 660/20 nm bandpass filter).
-
Use the unlabeled control cells to set the negative gate for Cy5 fluorescence.
-
For proliferation studies, the fluorescence intensity of the Cy5 dye will halve with each cell division.[7] This can be visualized as distinct peaks on a histogram plot of Cy5 fluorescence intensity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. tcd.ie [tcd.ie]
- 6. researchgate.net [researchgate.net]
- 7. web-api.polscientific.com [web-api.polscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Illuminating the Path to Discovery: Applications of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Small Animal In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a versatile near-infrared (NIR) fluorescent probe, for small animal in vivo imaging. This bifunctional linker, featuring a terminal carboxylic acid for conjugation and a polyethylene glycol (PEG) spacer, offers significant advantages for developing targeted imaging agents. Its application in preclinical research, particularly in oncology, enables real-time, non-invasive visualization of biological processes within a living organism.
Introduction to this compound
This compound is a member of the cyanine dye family, which is renowned for its brightness and photostability. The Cy5 fluorophore absorbs light maximally around 650 nm and emits in the near-infrared spectrum at approximately 670 nm.[1] This spectral window is advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[2]
The key features of this molecule are its PEG spacer and a terminal carboxylic acid group. The PEG linker enhances the solubility and biocompatibility of the conjugated molecule, potentially reducing immunogenicity and improving circulation time in vivo.[3] The carboxylic acid provides a reactive handle for covalent attachment to primary amines on targeting ligands such as peptides, antibodies, and small molecules, facilitating the creation of highly specific imaging probes.[4]
Core Applications in Small Animal In Vivo Imaging
The primary application of this compound is in the development of targeted fluorescent probes for various in vivo studies, most notably in cancer research. These probes can be designed to bind to specific biomarkers overexpressed on tumor cells or within the tumor microenvironment.
Tumor Targeting and Visualization
By conjugating this compound to a tumor-specific ligand, researchers can visualize and track the accumulation of the probe at the tumor site in real-time. This enables studies on tumor growth, metastasis, and the evaluation of therapeutic efficacy. For instance, a peptide that targets a receptor upregulated in a specific cancer can be labeled with this Cy5 derivative to non-invasively monitor tumor progression.
Biodistribution and Pharmacokinetics
Understanding the biodistribution and pharmacokinetic profile of a therapeutic agent or delivery vehicle is a critical aspect of drug development.[5] Conjugating a drug or nanoparticle with this compound allows for the tracking of its localization, accumulation, and clearance from various organs and tissues over time.[5][6]
Quantitative Data Presentation
The following tables present illustrative quantitative data for the biodistribution and tumor targeting of a hypothetical peptide-conjugated this compound probe. These values are representative of what can be expected in a small animal model.
Table 1: Biodistribution of a Peptide-Cy5 Conjugate in a Murine Xenograft Model (4 hours post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 8.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 5.8 ± 1.9 |
| Kidneys | 25.1 ± 4.8 |
| Lungs | 2.3 ± 0.7 |
| Heart | 1.1 ± 0.4 |
| Muscle | 0.9 ± 0.3 |
| Blood | 1.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=5 mice). Data is illustrative and based on typical findings for similar PEGylated Cy5 probes.
Table 2: Tumor-to-Background Ratios Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio |
| 1 hour | 3.2 ± 0.8 | 0.4 ± 0.1 |
| 4 hours | 9.4 ± 2.3 | 0.6 ± 0.2 |
| 24 hours | 12.1 ± 3.1 | 1.1 ± 0.4 |
| 48 hours | 8.7 ± 2.5 | 1.5 ± 0.5 |
Data are presented as mean ± standard deviation (n=5 mice). Data is illustrative and based on typical findings for similar PEGylated Cy5 probes.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes the conjugation of the carboxylated Cy5 linker to a peptide containing a primary amine (e.g., a lysine residue) using EDC/NHS chemistry.
Materials:
-
This compound
-
Targeting peptide with a primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activate the Carboxylic Acid: Dissolve this compound in anhydrous DMF or DMSO. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Prepare the Peptide: Dissolve the targeting peptide in the Reaction Buffer.
-
Conjugation Reaction: Add the activated Cy5-NHS ester solution to the peptide solution. The molar ratio of peptide to dye should be optimized, but a starting point of 1:3 is recommended. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Purify the peptide-Cy5 conjugate using size-exclusion chromatography to remove unconjugated dye and other reaction components.
-
Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.
Protocol 2: Small Animal In Vivo Imaging of a Tumor Xenograft
This protocol outlines the procedure for in vivo imaging of a tumor-bearing mouse using a peptide-conjugated this compound probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Peptide-Cy5 conjugate
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
-
Probe Administration: Dilute the peptide-Cy5 conjugate in sterile PBS to the desired concentration. A typical dose is 1-5 nmol per mouse. Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[2]
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to determine the level of autofluorescence.
-
Acquire images at various time points post-injection (e.g., 30 minutes, 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Optimize imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and perform a more detailed biodistribution analysis.
-
Visualizations
Signaling Pathway Diagram
EGFR signaling pathway targeted by a peptide-Cy5 conjugate.
Experimental Workflow Diagram
Workflow for small animal in vivo fluorescence imaging.
Logical Relationship Diagram
Interpreting in vivo imaging data for probe efficacy.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. A biodistribution study of PEGylated PCL-based nanoparticles in C57BL/6 mice bearing B16/F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the Degree of Labeling for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of the Degree of Labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled biomolecules. The DOL, representing the average number of dye molecules conjugated to a single biomolecule, significantly influences the conjugate's performance. Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially interfere with the biological activity of the molecule.[1][2][3] This application note provides a detailed protocol for calculating the DOL of biomolecules conjugated with N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a far-red fluorescent dye. The presence of polyethylene glycol (PEG) linkers in this particular Cy5 derivative enhances its hydrophilicity, which can improve solubility and reduce non-specific binding in aqueous environments.[4][5][6]
The principle of DOL calculation is based on the Beer-Lambert law and involves spectrophotometric measurement of the conjugate's absorbance at two key wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (~650 nm for Cy5).[2][7] A correction factor is applied to account for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration.[2][7][8]
Experimental Protocol
This protocol outlines the steps for determining the DOL of a purified this compound conjugate using UV-Vis spectrophotometry.
2.1. Materials and Equipment
-
Purified this compound conjugate
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Pipettes for accurate dilutions
2.2. Procedure
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein.[1][3] This can be achieved through methods such as dialysis or gel filtration.[1][3]
-
Sample Preparation:
-
Prepare a stock solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
If the initial absorbance reading at 280 nm is greater than 2.0, dilute the sample with the same buffer to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.5).[1][3] Record the dilution factor for later calculations.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes both 280 nm and the maximum absorbance of Cy5 (e.g., 250 nm to 750 nm).
-
Blank the spectrophotometer using the same buffer in which the conjugate is dissolved.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for Cy5, which is typically around 650 nm (A_max).[2]
-
Data Presentation and Calculation
The following table summarizes the key parameters required for the DOL calculation.
| Parameter | Symbol | Value | Reference(s) |
| Molar Extinction Coefficient of Cy5 | ε_dye | 250,000 M⁻¹cm⁻¹ at ~650 nm | [10][11][12][13][14][15][16] |
| Correction Factor for Cy5 at 280 nm | CF₂₈₀ | 0.03 - 0.05 | [8][14][17] |
| Molar Extinction Coefficient of Protein | ε_protein | Varies depending on the protein (e.g., IgG ≈ 210,000 M⁻¹cm⁻¹) | [1] |
| Path Length of Cuvette | l | 1 cm | - |
| Measured Absorbance at A_max | A_max | (Experimental Value) | - |
| Measured Absorbance at 280 nm | A₂₈₀ | (Experimental Value) | - |
| Dilution Factor | DF | (If applicable) | - |
3.1. Calculation Formulas
The DOL is calculated using the following formulas:
-
Calculate the molar concentration of the dye ([Dye]):
[Dye] (M) = (A_max * DF) / (ε_dye * l)
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein):
A_protein = (A₂₈₀ * DF) - (A_max * DF * CF₂₈₀)
-
Calculate the molar concentration of the protein ([Protein]):
[Protein] (M) = A_protein / (ε_protein * l)
-
Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
3.2. Example Calculation
Assuming the following experimental data for an IgG conjugate:
-
A_max (at 650 nm) = 0.85
-
A₂₈₀ = 1.60
-
Dilution Factor (DF) = 1
-
ε_protein (IgG) = 210,000 M⁻¹cm⁻¹
-
CF₂₈₀ = 0.04
-
[Dye] = (0.85 * 1) / (250,000 M⁻¹cm⁻¹ * 1 cm) = 3.4 x 10⁻⁶ M
-
A_protein = (1.60 * 1) - (0.85 * 1 * 0.04) = 1.60 - 0.034 = 1.566
-
[Protein] = 1.566 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 7.46 x 10⁻⁶ M
-
DOL = (3.4 x 10⁻⁶ M) / (7.46 x 10⁻⁶ M) ≈ 4.56
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the Degree of Labeling.
Caption: Workflow for calculating the Degree of Labeling (DOL).
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 11. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 14. Cyanine 5 monosuccinimidyl ester, potassium salt [same as GE Cy5® NHS ester] | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. rndsystems.com [rndsystems.com]
- 17. assaygenie.com [assaygenie.com]
Purifying N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeled Proteins: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of the N-(m-PEG4)-N'-(PEG2-acid)-Cy5 linker to proteins is a powerful tool for a multitude of applications in research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging. The integrated polyethylene glycol (PEG) chains enhance the solubility and biocompatibility of the labeled protein, while the Cy5 dye provides a bright and stable fluorescent signal in the far-red spectrum, minimizing background autofluorescence from biological samples.
A critical step following the labeling reaction is the removal of unconjugated free dye and other reaction byproducts. Inadequate purification can lead to high background signals, inaccurate quantification of labeling efficiency, and potentially misleading experimental results. This document provides detailed application notes and protocols for the most common and effective chromatography-based methods for purifying proteins labeled with this compound.
Overview of Purification Strategies
The primary goal of the purification process is to separate the larger, fluorescently labeled protein from the smaller, unconjugated this compound dye. The choice of purification method depends on several factors, including the physicochemical properties of the target protein, the required level of purity, the sample volume, and available instrumentation. The most widely used techniques are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
A Comparative Overview of Purification Methods
| Purification Method | Principle of Separation | Typical Protein Recovery | Free Dye Removal Efficiency | Throughput | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). Larger molecules (labeled protein) elute before smaller molecules (free dye). | > 90% | > 99% | Moderate | Mild separation conditions preserve protein structure and function. High efficiency in removing small molecule impurities. | Resolution can be limited for proteins with similar sizes to aggregates or contaminants. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. The PEG chains can shield some of the protein's charges, altering its interaction with the charged stationary phase. | 80 - 95% | > 98% | High | High binding capacity and resolution. Can separate labeled from unlabeled protein and different degrees of labeling. | Requires optimization of pH and salt concentration. The PEG-Cy5 label can alter the protein's pI. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein. The PEG-Cy5 label can either increase or decrease the overall hydrophobicity. | 70 - 90% | > 95% | High | Orthogonal separation to IEX and SEC. Can be effective for separating species with minor differences in hydrophobicity. | Protein recovery can be lower due to strong hydrophobic interactions. Requires high salt concentrations, which may not be suitable for all proteins. |
Experimental Workflows and Protocols
The general workflow for labeling and purifying a protein with this compound involves the initial labeling reaction followed by one or more chromatographic purification steps.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is a robust and widely used method for removing unconjugated dye from labeled protein preparations. The separation is based on the difference in hydrodynamic volume, with the larger protein-dye conjugate eluting before the smaller free dye.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, or similar, with an appropriate fractionation range for the target protein)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer compatible with the protein. The buffer should be filtered and degassed.
-
Labeled protein reaction mixture
-
Fraction collection tubes
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of SEC Running Buffer at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min for a 10/300 column).
-
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm and 650 nm).
-
-
Sample Preparation:
-
Centrifuge the labeling reaction mixture at >10,000 x g for 10 minutes at 4°C to remove any precipitated protein or aggregates.
-
-
Sample Injection and Fractionation:
-
Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Collect fractions as the sample elutes from the column. The labeled protein will typically elute as the first major peak, well-separated from the later-eluting free dye peak.
-
-
Analysis of Fractions:
-
Monitor the elution profile at both 280 nm (for protein) and 650 nm (for Cy5 dye). The desired fractions will show absorbance at both wavelengths.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the protein and assess purity.
-
Pool the fractions containing the purified labeled protein.
-
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of the PEG-Cy5 label can alter the isoelectric point (pI) of the protein due to the charge of the dye and the potential masking of charged residues by the PEG chains. This change in charge can be exploited to separate the labeled protein from the unlabeled protein and free dye.
Materials:
-
IEX column (anion or cation exchange, depending on the pI of the protein and the desired pH)
-
Chromatography system
-
IEX Buffer A (low salt, e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Buffer B (high salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Labeled protein reaction mixture, dialyzed against IEX Buffer A
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with IEX Buffer A until the conductivity and pH are stable.
-
-
Sample Loading:
-
Load the dialyzed labeling reaction mixture onto the column. The labeled protein should bind to the resin. Free Cy5 dye, if it has an opposite or neutral charge at the working pH, may flow through.
-
-
Wash:
-
Wash the column with several column volumes of IEX Buffer A to remove any unbound material, including some of the free dye.
-
-
Elution:
-
Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions throughout the gradient.
-
-
Analysis of Fractions:
-
Monitor the chromatogram at 280 nm and 650 nm.
-
Analyze fractions by SDS-PAGE to identify those containing the purified labeled protein.
-
Pool the relevant fractions.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The PEG-Cy5 label can alter the hydrophobicity of the protein, allowing for separation from the unlabeled protein. HIC is particularly useful as a polishing step after IEX, as the high salt eluate from IEX can often be directly loaded onto a HIC column.[1][2]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
HIC Buffer A (high salt, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
HIC Buffer B (low salt, e.g., 20 mM sodium phosphate, pH 7.0)
-
Labeled protein reaction mixture with added salt to match Buffer A
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with HIC Buffer A.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the labeling reaction mixture to match HIC Buffer A by adding a concentrated salt solution.
-
Load the sample onto the column.
-
-
Wash:
-
Wash the column with HIC Buffer A to remove unbound components.
-
-
Elution:
-
Elute the bound proteins using a decreasing salt gradient (e.g., 0-100% Buffer B over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
-
Analysis of Fractions:
-
Monitor the elution profile at 280 nm and 650 nm.
-
Analyze fractions by SDS-PAGE.
-
Pool the fractions containing the purified labeled protein.
-
Post-Purification Analysis
After purification, it is essential to characterize the labeled protein to determine its concentration, degree of labeling, and purity.
-
Protein Concentration and Degree of Labeling (DOL): The concentration of the protein and the dye can be determined spectrophotometrically by measuring the absorbance at 280 nm and 650 nm. The DOL, which is the average number of dye molecules per protein molecule, can then be calculated.
-
Purity Assessment:
-
SDS-PAGE: Running the purified protein on an SDS-PAGE gel and visualizing it with both Coomassie blue staining and fluorescence imaging can confirm the removal of free dye and assess the overall purity.
-
HPLC: Analytical SEC or reverse-phase HPLC can provide a quantitative assessment of purity by separating the labeled protein from any remaining impurities or aggregates.[3]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the covalent attachment of the dye and to determine the heterogeneity of the labeled product.[4]
-
By carefully selecting and optimizing the purification strategy, researchers can obtain highly pure this compound labeled proteins, ensuring the reliability and accuracy of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
Application Notes: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for 3'-End Labeling of Oligonucleotides
Introduction
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the far-red cyanine dye, Cy5, to biomolecules. This molecule features a Cy5 core, which is a bright and photostable fluorophore ideal for applications requiring detection in the far-red spectrum (~650 nm excitation, ~670 nm emission), minimizing background autofluorescence from biological samples.[1] The molecule is functionalized with a terminal carboxylic acid, which can be activated to react with primary amines for stable amide bond formation.
A key feature of this reagent is the inclusion of hydrophilic polyethylene glycol (PEG) spacers. These PEG linkers enhance the aqueous solubility of the otherwise hydrophobic Cy5 dye and create a flexible spacer arm that reduces steric hindrance between the dye and the oligonucleotide.[1][2][3] This ensures that the hybridization efficiency of the labeled oligonucleotide is not compromised.
The primary application for this reagent is the post-synthesis 3'-end labeling of oligonucleotides. This is achieved by first synthesizing an oligonucleotide with a 3'-terminal primary amine modification. The carboxylic acid on the this compound is then activated and reacted with the amino-modified oligonucleotide.[][5][6] The resulting 3'-labeled oligonucleotides are critical tools for a variety of molecular biology applications, including Fluorescence Resonance Energy Transfer (FRET) probes, Fluorescent in-situ Hybridization (FISH), microarrays, and real-time PCR.[7][8][9]
Quantitative Data: Spectroscopic Properties
The photophysical properties of the labeled oligonucleotide are primarily determined by the Cy5 dye core. The PEG linkers have a negligible effect on the spectral characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 - 651 nm | [1][2] |
| Emission Maximum (λem) | ~667 - 671 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2][10] |
| Quantum Yield (Φ) | ~0.2 | [1][2] |
| Recommended Laser Line | 633 nm or 647 nm | [2] |
Note: The fluorescence intensity of Cy5 can be influenced by the adjacent nucleotide sequence, with guanine-rich sequences sometimes enhancing fluorescence and cytosine-rich sequences potentially causing quenching.[11][12][13]
Experimental Protocols
Primary Method: Chemical Conjugation to 3'-Amino-Modified Oligonucleotides
This protocol describes the most common method for 3'-end labeling: the covalent conjugation of the dye to an oligonucleotide synthesized with a 3'-amino modifier. The process involves activating the carboxylic acid on the dye and reacting it with the terminal amine on the oligonucleotide.
Caption: Overview of the chemical conjugation process.
1. Required Materials and Reagents
-
3'-Amino-Modified Oligonucleotide: Desalted or purified, lyophilized. Common modifiers include Amino-Modifier C6 or C7 CPG.[][5]
-
This compound
-
Activation Reagents:
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[14]
-
Labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0.[15] Crucially, avoid buffers containing primary amines like Tris. [14]
-
Purification Supplies (choose one):
-
Nuclease-free water
2. Detailed Experimental Workflow
Caption: Step-by-step workflow for 3'-end labeling.
Step A: Reagent Preparation
-
Oligonucleotide Solution: Dissolve the 3'-amino-modified oligonucleotide (e.g., 20-30 nmol) in 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[14] Ensure the solution is free of any amine-containing contaminants.[14][15]
-
Dye Activation Solution: In a separate light-protected tube, prepare a fresh solution of the activated dye.
-
Dissolve this compound (e.g., 1 mg, ~1.3 µmol) in 50 µL of anhydrous DMSO or DMF.
-
Add a 1.2-fold molar excess of EDC and NHS over the dye.
-
Vortex briefly and incubate at room temperature for 15-30 minutes to form the NHS ester. This activated dye solution should be used immediately.
-
Step B: Conjugation Reaction
-
Add the freshly prepared activated dye solution to the oligonucleotide solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction for 2-4 hours at room temperature (25°C), protected from light.[14] An overnight reaction is also possible and may improve yield.[15] In many cases, the reaction is substantially complete within 30-60 minutes.[14]
Step C: Purification of the Labeled Oligonucleotide It is critical to remove unreacted free dye and any remaining unlabeled oligonucleotide to ensure a high signal-to-noise ratio in downstream applications.[17] Dual HPLC purification is highly recommended for the highest purity.[10][16]
Caption: Separation principle of HPLC for purification.
-
Method 1: HPLC Purification (Recommended)
-
Load the reaction mixture onto a reverse-phase (C18) HPLC column.
-
Elute the components using a linear gradient of acetonitrile in a suitable buffer (e.g., 0-75% acetonitrile in water or TEAA buffer).[14]
-
The hydrophilic, unlabeled oligonucleotide will elute first. The more hydrophobic, Cy5-labeled oligonucleotide will elute next. The highly hydrophobic, unreacted free dye will elute last.
-
Collect the fraction corresponding to the labeled oligonucleotide and lyophilize.
-
-
Method 2: Ethanol Precipitation
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.[14]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[14]
-
Carefully discard the supernatant, which contains the bulk of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly air-dry the pellet and resuspend in a suitable nuclease-free buffer (e.g., TE buffer, pH 8.0). Note that this method is less efficient at removing all free dye compared to HPLC.[17]
-
Step D: Quality Control and Storage
-
Quantification: Measure the absorbance of the purified solution at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye). This allows for the calculation of oligonucleotide concentration and labeling efficiency.
-
Storage: Fluorescently labeled oligonucleotides are sensitive to light and should be stored at -20°C in the dark.[16] For long-term storage, resuspending in a slightly basic TE buffer (pH 8.0) and storing in aliquots is recommended to avoid repeated freeze-thaw cycles.[16]
Alternative Method: Enzymatic 3'-End Labeling
An alternative to chemical conjugation is enzymatic labeling using Terminal deoxynucleotidyl Transferase (TdT). This template-independent DNA polymerase adds nucleotides to the 3'-hydroxyl terminus of a DNA strand.[18][19] By using a Cy5-labeled deoxynucleoside triphosphate (dNTP) in the reaction, a Cy5 molecule can be appended to the 3'-end of an existing oligonucleotide.
Brief Protocol Overview:
-
Combine the unlabeled oligonucleotide (with a free 3'-OH group), a Cy5-labeled dNTP, TdT enzyme, and the corresponding reaction buffer.[]
-
Incubate at 37°C for a specified time (e.g., 1 hour).[21]
-
The TdT will add one or more Cy5-labeled nucleotides to the 3'-end.
-
The reaction is stopped by heat inactivation or addition of EDTA.
-
The labeled product is then purified using methods similar to those described above to remove unincorporated labeled dNTPs.
This method is useful when a 3'-amino-modified oligonucleotide is not available or when direct enzymatic incorporation is preferred.[18][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 5. 3'-Amino Modifier C7 CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 6. apexbt.com [apexbt.com]
- 7. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 10. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Terminal deoxynucleotidyl Transferase (TdT) [EG-1062] - $0.00 : Excellgen, Protein Engineering [excellgen.com]
- 21. chimerx.com [chimerx.com]
- 22. atdbio.com [atdbio.com]
Application Notes & Protocols: Biomolecule Conjugation with N-(m-PEG4)-N'-(PEG2-acid)-Cy5
Introduction
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent dye highly valued in biological research for its far-red emission profile, which minimizes background autofluorescence from endogenous molecules in complex biological samples.[1][2] The molecule features a Cy5 core, a proven fluorophore, enhanced with polyethylene glycol (PEG) linkers.[1][3][4] These hydrophilic PEG chains improve water solubility, enhance biocompatibility, and reduce non-specific binding and immunogenicity, making the dye ideal for labeling proteins, antibodies, and other biomolecules for applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3]
The terminal carboxylic acid group on the PEG2 chain allows for covalent attachment to primary amines (e.g., the ε-amino group of lysine residues) on biomolecules.[3][5] This is typically achieved through a two-step process involving activation of the carboxylic acid with carbodiimides (like EDC) to form a highly reactive N-hydroxysuccinimide (NHS) ester, which then efficiently couples with amines in a subsequent step. Alternatively, a pre-activated NHS-ester version of the dye, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, can be used for a more direct, one-step labeling reaction.[6]
This document provides detailed protocols and buffer recommendations for successfully conjugating this dye to your biomolecule of interest.
Core Principles of Amine-Reactive Labeling
The conjugation of an NHS ester to a primary amine on a biomolecule is a nucleophilic acyl substitution reaction that results in a stable amide bond.[7][8] The efficiency of this reaction is critically dependent on several factors, most notably the pH of the reaction buffer.
-
pH: The reaction is strongly pH-dependent.[9][10] Primary amines on proteins are reactive only in their non-protonated state.[11] To ensure a sufficient concentration of deprotonated amines, the reaction should be carried out in a buffer with a slightly alkaline pH, typically between 7.2 and 9.0.[8][12] The optimal pH is generally considered to be 8.3-8.5.[9][10][13]
-
Buffer Composition: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[7][10][13] These molecules will compete with the target biomolecule for reaction with the NHS ester, significantly lowering the conjugation yield.[10][12]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful conjugation.
Table 1: Recommended Buffers for NHS Ester Coupling
| Buffer System | Typical Concentration | Optimal pH Range | Notes |
| Sodium Bicarbonate | 0.1 - 0.2 M | 8.3 - 9.0 | A commonly recommended and effective buffer for NHS ester reactions.[9][11][14][15] |
| Sodium Borate | 50 mM - 0.1 M | 8.5 | Recommended for optimal results, especially with oligonucleotides.[11][13] |
| Phosphate Buffer (e.g., PBS) | 0.1 M | 7.2 - 8.0 | A good choice for pH-sensitive proteins. The reaction rate is slower at pH 7.2-7.4, requiring longer incubation times.[10][14] |
| HEPES | 7.2 - 8.5 | A suitable non-amine buffer for maintaining pH in the optimal range. |
Table 2: Incompatible vs. Quenching Reagents
| Reagent Type | Examples | Role in Reaction | Rationale |
| Incompatible Buffers | Tris, Glycine, Ammonium Salts | Should be avoided during conjugation | Contain primary amines that compete with the target biomolecule for the NHS ester.[9][10][13] |
| Quenching Agents | Tris, Glycine, Hydroxylamine | Added after conjugation is complete | Contain primary amines that react with and consume any excess, unreacted NHS ester to terminate the reaction.[10][13] |
Table 3: Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[9][10] |
| Temperature | Room Temperature or 4°C | Room temperature is common for faster kinetics.[7] 4°C can be used for sensitive proteins and to slow the rate of hydrolysis.[10] |
| Reaction Time | 30 - 120 minutes | Sufficient time for conjugation. Longer times may be needed at lower pH or temperature.[7][8] |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 | A molar excess of the dye drives the reaction. This should be optimized for the specific biomolecule and desired degree of labeling.[7][8] |
| Dye Solvent | Anhydrous DMSO or DMF | Many NHS esters have poor aqueous solubility and should be dissolved in a small volume of organic solvent before addition to the reaction buffer.[9][10][16][13] |
Experimental Workflows and Protocols
Two primary protocols are presented: one for the direct coupling of a pre-activated NHS ester and another for the two-step activation of the carboxylic acid-terminated dye.
Workflow 1: Direct Labeling with Pre-activated NHS Ester
Caption: Workflow for direct biomolecule labeling.
Protocol 1: Coupling of Pre-activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 to Proteins
This protocol assumes the starting material is the NHS-ester activated form of the dye.
1. Materials
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4).
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration/desalting column).
2. Procedure
-
Prepare Protein Sample: Ensure the protein solution is free of amine-containing buffers. If necessary, perform buffer exchange into an appropriate buffer like PBS (pH 7.2-7.4).[7][8][15]
-
Adjust pH: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3-8.5) to the protein solution to raise the pH to the optimal range for conjugation.[1][11][15]
-
Prepare Dye Solution: Immediately before use, prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[7][13] The NHS-ester moiety hydrolyzes in the presence of water, so do not prepare stock solutions for long-term storage.[8]
-
Initiate Conjugation: Add a calculated amount of the dye stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point).[7][8] Add the dye dropwise while gently stirring. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.[7][8]
-
Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][11][13]
-
Stop the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted dye. Incubate for an additional 15-30 minutes.[13]
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts using a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[1][8][14]
-
Characterize: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[1]
Workflow 2: Two-Step Activation and Coupling of Carboxylic Acid Dye
Caption: Workflow for two-step acid activation and coupling.
Protocol 2: Two-Step Activation and Coupling of this compound
This protocol is for the user-specified acid-terminated dye, requiring activation before conjugation.
1. Materials
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Biomolecule in a non-amine, non-carboxylate buffer (e.g., PBS, pH 7.2-7.4).
-
Purification column (e.g., gel filtration/desalting column).
2. Procedure
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[7][8] Prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture-sensitive.
-
Activate the Dye:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the dye solution.
-
Incubate for 15-30 minutes at room temperature. This step converts the carboxylic acid to an amine-reactive Sulfo-NHS ester. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2.[17]
-
-
Conjugate to Biomolecule:
-
Immediately add the activated dye mixture to your biomolecule solution.
-
The reaction of the newly formed NHS ester with primary amines is most efficient at pH 7-8.[17] Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding a small amount of a basic buffer like 1M phosphate buffer, pH 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Purify the Conjugate: Separate the labeled biomolecule from excess reagents and unreacted dye using a gel filtration or desalting column equilibrated with the desired storage buffer.
-
Characterize: Determine the degree of labeling as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 [myskinrecipes.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. glenresearch.com [glenresearch.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting inefficient N-(m-PEG4)-N'-(PEG2-acid)-Cy5 conjugation reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine on my molecule?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine will be protonated, rendering it non-nucleophilic and significantly slowing down the reaction rate.[2][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction and reduces the overall yield.[4][5][6]
Q2: What buffers are recommended for this conjugation reaction?
A2: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5 are commonly used for NHS-ester crosslinking reactions.[5] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the Cy5-NHS ester.[5][]
Q3: My this compound reagent is not readily soluble in my aqueous reaction buffer. What should I do?
A3: Many NHS ester reagents, especially those without a sulfonyl group (sulfo-NHS), have poor water solubility.[2][5] It is recommended to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to your aqueous reaction mixture.[1][2][8] Ensure the final concentration of the organic solvent in the reaction is low (typically 0.5% to 10%) to avoid denaturation of your protein or biomolecule.[5]
Q4: How can I stop the conjugation reaction?
A4: The reaction can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine.[5] These small molecules will react with any remaining unreacted NHS ester, preventing further conjugation to your target molecule.
Q5: How do I remove unreacted this compound and other byproducts after the reaction?
A5: Purification of the conjugated product is essential to remove unreacted dye and other reagents.[] Common methods for purifying protein and other macromolecule conjugates include size-exclusion chromatography (e.g., Sephadex G-25), affinity chromatography, and dialysis.[2][][9] The choice of method will depend on the size and properties of your target molecule.
Troubleshooting Guide
Inefficient conjugation can be frustrating. This guide outlines potential causes and solutions for common problems encountered during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5.[1][2] The reaction is highly pH-dependent.[1] |
| Hydrolysis of the this compound. | NHS esters are moisture-sensitive.[10][11] Ensure the reagent is stored in a desiccated environment. Allow the reagent to warm to room temperature before opening to prevent condensation.[10][11] Prepare fresh solutions of the dye immediately before use.[8] | |
| Presence of competing primary amines in the buffer. | Avoid buffers containing primary amines like Tris.[5][] Use phosphate, bicarbonate, or borate buffers. | |
| Low concentration of the target molecule. | Increase the concentration of your protein or biomolecule. Higher concentrations (1-10 mg/mL) are optimal for efficient labeling.[1] | |
| Insufficient molar excess of the Cy5 reagent. | Increase the molar ratio of the this compound to your target molecule. An 8-fold molar excess is a common starting point for mono-labeling.[1] | |
| No Labeling Detected | Inactive this compound reagent. | The NHS ester may have completely hydrolyzed. Test the reactivity of the reagent (see protocol below). Purchase a new batch of the reagent if necessary. |
| Target molecule lacks accessible primary amines. | Ensure your protein or biomolecule has accessible primary amines (N-terminus or lysine side chains).[5] Denaturation under mild conditions might expose more reactive sites, but this should be done with caution to preserve biological activity. | |
| Precipitation during reaction | Poor solubility of the Cy5 reagent or the conjugate. | First, dissolve the this compound in a small amount of dry DMSO or DMF before adding it to the reaction mixture.[1][2] The PEG linkers on the molecule are designed to improve water solubility, but high concentrations can still lead to aggregation.[12][13] |
| High background fluorescence | Incomplete removal of unreacted dye. | Improve the purification step.[] Increase the column length or dialysis time. Consider a different purification method, such as affinity chromatography, if applicable. |
Quantitative Data Summary
The efficiency of the NHS ester-amine coupling reaction is influenced by several factors, primarily pH and the competing hydrolysis reaction.
Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
Table 2: Recommended Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. | [1][2][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis. | [5][] |
| Reaction Time | 0.5 - 4 hours (or overnight on ice) | Optimization may be required depending on the reactivity of the target molecule. | [1][5] |
| Molar Ratio (Dye:Molecule) | 5:1 to 20:1 | This should be optimized for the desired degree of labeling. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate conjugation buffer using dialysis or a desalting column.[9]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
Protocol 2: Assessing the Reactivity of the this compound Reagent
This protocol helps determine if the NHS ester functionality of your dye is still active. The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be measured spectrophotometrically at 260 nm.[5][10]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound reagent.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5). If not fully soluble, first dissolve in a small amount of DMSO, then add the buffer.
-
Prepare a control tube containing only the buffer (and DMSO if used).
-
-
Initial Absorbance Measurement:
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the dye solution at 260 nm.
-
-
Forced Hydrolysis:
-
Add a small volume of a strong base (e.g., 100 µL of 0.5 M NaOH) to the dye solution to rapidly hydrolyze the NHS ester.
-
Vortex for 30 seconds.
-
-
Final Absorbance Measurement:
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.
-
If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[10]
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 13. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 [myskinrecipes.com]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dye-to-protein ratio for labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 NHS ester.
Troubleshooting and FAQs
Q1: What is the optimal dye-to-protein molar ratio for labeling?
A1: There is no single optimal ratio for all proteins. The ideal dye-to-protein molar ratio depends on the protein's size, the number of available primary amines (N-terminus and lysine residues), and the desired Degree of Labeling (DOL). A common starting point for optimization is a molar excess of 5:1 to 20:1 (dye:protein).[1][2][3] For antibodies, a DOL of 2 to 10 is often considered optimal.[2][3] It is crucial to determine the best ratio empirically for each specific protein to avoid under- or over-labeling.[1]
Q2: How do I calculate the Degree of Labeling (DOL)?
A2: The DOL is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).[4] A correction factor is required because the Cy5 dye also absorbs light at 280 nm.[4][5] The detailed calculation protocol is provided in the "Experimental Protocols" section below.
Q3: My labeling efficiency is very low. What are the possible causes and solutions?
A3: Low labeling efficiency can stem from several factors. Here are the most common issues and their solutions:
-
Incorrect Buffer: The labeling reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[6][7] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the protein for the NHS ester dye.[1][3][5] Use amine-free buffers like PBS, sodium bicarbonate, or HEPES.[5][8]
-
Inactive Dye: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[8] Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1][8]
-
Low Protein Concentration: Labeling efficiency is dependent on protein concentration. A concentration of at least 2 mg/mL is recommended, with an optimal range of 2-10 mg/mL.[3][5]
-
Insufficient Molar Ratio: The initial dye-to-protein ratio may be too low. Try increasing the molar excess of the dye in increments.[3]
Q4: My protein is precipitating during or after the labeling reaction. Why is this happening and what can I do?
A4: Protein precipitation is often a sign of over-labeling.[5] Excessive covalent modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.[9]
-
Reduce Molar Ratio: The most direct solution is to decrease the dye-to-protein molar ratio in the reaction.[3]
-
Modify Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction rate and gain better control.[3]
-
Check Protein Stability: Ensure your protein is stable and properly folded in the chosen reaction buffer (pH 8.3-8.5) before starting the conjugation.
Q5: What are the consequences of a very high Degree of Labeling (over-labeling)?
A5: Over-labeling can lead to several undesirable outcomes:
-
Fluorescence Quenching: When Cy5 molecules are too close to each other on a protein, they can exhibit self-quenching, which leads to a decrease in the overall fluorescence signal despite a high number of attached dyes.[4][5][10]
-
Protein Aggregation and Precipitation: As mentioned above, excessive labeling can cause the protein to precipitate out of solution.[5][9]
-
Altered Biological Activity: Modification of numerous lysine residues can potentially interfere with the protein's structure, function, or binding interactions.[4]
Q6: How do I effectively remove unconjugated (free) dye after the reaction?
A6: Removing free dye is critical to avoid high background signals and inaccurate DOL calculations.[11] The most common method for purifying labeled macromolecules is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1][7][11] The larger labeled protein will elute first, followed by the smaller, unbound dye molecules.[4] Dialysis or the use of spin concentrators are also effective alternatives.[1][5]
Data Summary Tables
Table 1: Key Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Reaction rate is significantly reduced at lower pH; dye hydrolysis increases at higher pH.[6][7][8] |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, Glycine).[3][5][8] |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is concentration-dependent.[3][5] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | Must be optimized for each specific protein.[1][3] |
| Reaction Time | 1 - 4 hours at Room Temp. or Overnight at 4°C | Protect from light, especially when using light-sensitive dyes.[7][8] |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use to prevent hydrolysis.[1][8] |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dyeIncorrect buffer pH or compositionLow protein concentrationInsufficient dye-to-protein ratio | Use fresh dye stock in anhydrous solventUse amine-free buffer at pH 8.3-8.5[3]Concentrate protein to >2 mg/mL[3]Increase the molar ratio of dye to protein[3] |
| Protein Precipitation | Excessive dye-to-protein ratio (over-labeling)Protein instability at reaction pH | Decrease the molar ratio of dye to protein[3]Perform reaction at 4°C for a longer duration[3]Confirm protein solubility and stability before labeling |
| Low Fluorescence Signal | Low DOLSelf-quenching due to high DOLPhotobleaching | Optimize labeling to increase DOLReduce molar ratio to avoid over-labeling[3]Protect the reaction and final conjugate from light[8] |
| Inconsistent Results | Inaccurate protein concentration measurementVariability in dye reactivity | Accurately determine protein concentration before labelingUse a fresh vial of NHS ester and store it properly[8] |
Experimental Protocols
Protocol 1: Standard Protein Labeling with Cy5 NHS Ester
This protocol provides a general procedure. Optimization is recommended for each specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., start with a 10:1 molar excess).
-
While gently stirring or vortexing the protein solution, add the dye stock solution.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7][8] Protect the reaction from light.[8]
-
-
Purification:
Protocol 2: Calculating the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is ~650 nm (A_max).[4] Use the purification buffer as a blank.
-
-
Required Constants:
-
Perform Calculations:
-
Step 1: Calculate the concentration of the dye. [Dye] (M) = A_max / (ε_dye * path length)
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)[4]
-
Step 3: Calculate the concentration of the protein. [Protein] (M) = Corrected A₂₈₀ / (ε_prot * path length)
-
Step 4: Calculate the DOL. DOL = [Dye] / [Protein][4]
-
Visual Guides
Figure 1: General workflow for protein labeling with Cy5 NHS ester.
Figure 2: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein precipitation - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
How to reduce non-specific background from Cy5 conjugates in imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing non-specific background when using Cy5 conjugates in their imaging experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during immunofluorescence staining with Cy5 conjugates.
Q1: What are the primary sources of high background fluorescence when using Cy5 conjugates?
High background fluorescence in imaging experiments with Cy5 conjugates can stem from several sources:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include mitochondria, lysosomes, collagen, and elastin.[1] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce or increase autofluorescence.[1][2][3]
-
Non-Specific Binding: This occurs when the fluorescently labeled antibody or the Cy5 dye itself binds to unintended targets in the sample.[1] This can be caused by:
-
Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.[1]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on cells such as macrophages and monocytes, leading to off-target signals.[1]
-
Dye-Specific Binding: Cyanine dyes, including Cy5, have a known tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[1][4]
-
-
Suboptimal Staining Protocol: Flaws in the experimental workflow can significantly contribute to high background. Common issues include:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites.[1][5]
-
Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.[1][6][7]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies and dye.[1][8]
-
-
Antibody or Dye Aggregation: Cy5-conjugated antibodies can form aggregates, which can bind non-specifically to the tissue or cells, leading to bright, punctate background.[6][9]
-
Instrument and Imaging Parameters: The settings on the fluorescence microscope or imaging system, such as detector gain and exposure time, can impact the perceived background.[1]
Q2: How can I systematically identify the source of my high background?
A systematic approach using proper controls is essential to diagnose the source of high background fluorescence.[1]
-
Unstained Sample Control: Image an unstained sample using the same imaging parameters as your stained samples. This will reveal the level of natural autofluorescence in your tissue or cells.[1]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the Cy5-conjugated secondary antibody.[1]
-
Isotype Control: Use a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This helps to assess non-specific binding of the primary antibody.[1]
By comparing the fluorescence intensity of these controls to your fully stained sample, you can pinpoint the main contributor to the high background.
Q3: What are the most effective blocking strategies for Cy5 experiments?
Effective blocking is critical for minimizing non-specific binding. The optimal blocking agent can be application-dependent.[1][5]
-
Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[1][10] For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.[1]
-
Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can reduce non-specific binding.[1][11]
-
Specialized Blockers for Cyanine Dyes: Due to the known issue of cyanine dyes binding to monocytes and macrophages, specialized commercial blocking buffers have been developed to specifically address this problem.[1][4]
Q4: Can the fixation method influence the background with Cy5?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[2][3] To mitigate this:
-
Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest incubation time that still preserves the cellular morphology and antigenicity of your target.[2][12]
-
Consider Alternatives: For some applications, organic solvents like cold methanol or acetone can be used for fixation and may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.[1]
Q5: How do I optimize my antibody concentrations to reduce background?
Using an excessive concentration of either the primary or secondary antibody is a common cause of high background.[1][6][7] It is essential to titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background. A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to determine the best signal-to-noise ratio for your specific experimental conditions.[1]
Quantitative Data Summary
The following table provides a summary of recommended concentrations and incubation times for various reagents used in immunofluorescence with Cy5 conjugates. These are starting points and may require optimization for your specific experiment.
| Reagent/Parameter | Recommended Range | Purpose | Potential Issues if Not Optimized |
| Blocking Agents | |||
| Normal Serum | 5-10% | Reduces non-specific antibody binding.[13] | Insufficient blocking can lead to high background. |
| Bovine Serum Albumin (BSA) | 1-5% | A common protein-based blocking agent.[14] | May not be as effective as normal serum for all samples. |
| Commercial Blockers | Per manufacturer's instructions | Optimized formulations for various sample types. | May be more expensive than traditional blockers. |
| Antibodies | |||
| Primary Antibody | 1-10 µg/mL (starting point) | Binds to the target antigen. | Too high a concentration leads to non-specific binding and high background.[12][15] |
| Cy5-conjugated Secondary | Titrate for optimal signal-to-noise | Detects the primary antibody. | Excess secondary antibody increases background.[7] |
| Washing | |||
| Wash Buffer (e.g., PBS + 0.1% Tween 20) | 3 washes, 5-10 minutes each | Removes unbound antibodies.[1][14] | Insufficient washing results in high background.[1] |
| Fixation | |||
| Paraformaldehyde (PFA) | 1-4% for 10-20 minutes | Preserves cellular structure. | Over-fixation can increase autofluorescence and mask epitopes.[12] |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio
This protocol helps determine the optimal dilution for your primary and Cy5-conjugated secondary antibodies to minimize background.
-
Prepare a series of dilutions for both your primary and secondary antibodies in your chosen blocking buffer.
-
Primary Antibody Dilutions: Start with the manufacturer's recommended concentration and prepare 2-fold serial dilutions (e.g., 1:100, 1:200, 1:400, 1:800).
-
Secondary Antibody Dilutions: Similarly, prepare a range of dilutions for your Cy5-conjugated secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).
-
-
Stain your samples in a checkerboard fashion, testing each primary antibody dilution with each secondary antibody dilution.
-
Include a "no primary antibody" control for each secondary antibody dilution to assess the background from the secondary antibody alone.
-
Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analyze the images to identify the combination of primary and secondary antibody dilutions that provides the brightest specific signal with the lowest background.
Protocol 2: Optimizing Blocking Conditions
This protocol is for testing different blocking agents to reduce non-specific binding.
-
Prepare your samples as you normally would, up to the blocking step.
-
Divide your samples into several groups.
-
Apply a different blocking buffer to each group for 1 hour at room temperature. Test a variety of blockers, such as:
-
Proceed with your standard immunofluorescence protocol , using your optimized primary and secondary antibody concentrations.
-
Image the samples with consistent settings.
-
Compare the background levels between the different blocking conditions to determine the most effective one for your experiment.
Visualizations
Troubleshooting Workflow for High Cy5 Background
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Molecular Interactions Leading to Non-Specific Binding
Caption: Mechanisms of non-specific binding and the role of blocking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. shop.licorbio.com [shop.licorbio.com]
- 12. biossusa.com [biossusa.com]
- 13. qedbio.com [qedbio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Photobleaching of N-(m-PEG4)-N'-(PEG2-acid)-Cy5
Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching, a common issue encountered during fluorescence imaging experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experimental setup and achieve more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family.[1][2] It is functionalized with polyethylene glycol (PEG) chains to enhance its water solubility and reduce non-specific binding.[1][3][4] The core Cy5 fluorophore dictates its spectral properties.[3]
| Property | Value |
| Excitation Maximum (λex) | ~649-650 nm[1] |
| Emission Maximum (λem) | ~667-691 nm[1] |
| Recommended Laser Line | 633 nm or 647 nm |
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][5] For Cy5 and its derivatives, this process is primarily initiated by the absorption of excitation light, which can lead the fluorophore into a long-lived, highly reactive triplet state.[1] In this state, Cy5 can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the dye molecule, rendering it non-fluorescent.[1][6] This gradual loss of signal can compromise the quality and quantitative accuracy of imaging data, especially in experiments requiring prolonged or intense light exposure.[1][5]
Q3: How does the PEGylation in this compound affect its photostability?
A: The PEG chains in this compound are primarily incorporated to improve its hydrophilicity and biocompatibility.[1][4] While the local microenvironment around the fluorophore can influence its photostability, the fundamental susceptibility of the Cy5 core to photobleaching remains the primary concern.[1] Therefore, strategies aimed at protecting the Cy5 dye itself are essential for enhancing the photostability of its PEGylated derivatives.[1] It is also worth noting that impurities in commercial PEG reagents can sometimes contain reactive oxygen species, which could potentially decrease the stability of the dye conjugate.[7]
Troubleshooting Guide
Issue 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are the potential causes and solutions:
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or light source intensity to the minimum level required for adequate signal detection.[8] Use neutral-density filters to attenuate the light source if necessary.[8] |
| Prolonged Exposure Time | Decrease the exposure time per frame and increase the camera gain if needed. Be mindful that excessive gain can increase noise.[5] |
| Presence of Molecular Oxygen | Incorporate an oxygen scavenging system into your imaging buffer.[9] |
| Inadequate Antifade Reagents | Use a commercially available or freshly prepared antifade mounting medium or imaging buffer additive.[5] |
| Suboptimal pH of Imaging Buffer | Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic conditions can decrease the photostability of cyanine dyes.[5] |
Issue 2: Low initial fluorescence signal or poor signal-to-noise ratio.
This can exacerbate the perception of photobleaching.
| Possible Cause | Recommended Solution |
| Low Labeling Density | Optimize the dye-to-biomolecule labeling ratio. Perform a titration to find the optimal ratio, as over-labeling can lead to self-quenching.[5] |
| High Background Fluorescence | Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling.[5] |
| Suboptimal Detector Settings | Adjust the gain and offset of your detector (e.g., PMT or camera) to amplify the signal without introducing excessive noise.[5] |
Strategies to Prevent Photobleaching
A multi-pronged approach is most effective in combating photobleaching. Consider implementing the following strategies in your experimental design.
Use of Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by different mechanisms, primarily by scavenging for reactive oxygen species or quenching the excited triplet state of the fluorophore.
| Antifade Agent | Mechanism of Action | Performance with Cy5 | Notes |
| n-Propyl Gallate (NPG) | Free radical scavenger.[10] | Good | Can be difficult to dissolve and may have biological effects in live-cell imaging.[11] |
| p-Phenylenediamine (PPD) | Free radical scavenger.[11] | Effective, but can react with cyanine dyes.[11] | Can cause weak and diffuse fluorescence after storage and is best used with red fluorophores to avoid autofluorescence issues.[10][11] Requires a pH > 8.0 for optimal performance.[11] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger.[10] | Less effective than PPD but also less toxic.[11] | Can be used in live-cell imaging.[11] |
| Trolox | Triplet state quencher and antioxidant.[12] | Excellent, especially in combination with oxygen scavengers.[13] | A water-soluble derivative of Vitamin E. |
| Cyclooctatetraene (COT) | Triplet state quencher.[12][14] | Very effective, especially when covalently linked to Cy5.[14] | Reduces the lifetime of the Cy5 triplet state.[14] |
Oxygen Scavenging Systems
These systems enzymatically remove dissolved molecular oxygen from the imaging medium, thereby preventing the formation of damaging reactive oxygen species.
| System | Components | Advantages | Disadvantages |
| Glucose Oxidase and Catalase (GOC) | Glucose, Glucose Oxidase, Catalase | Widely used and effective. | Can produce gluconic acid, leading to a drop in pH over time, which can affect dye stability.[13] |
| Protocatechuic Acid and Protocatechuate-3,4-Dioxygenase (PCD) | Protocatechuic Acid (PCA), Protocatechuate-3,4-Dioxygenase (PCD) | Can achieve lower dissolved oxygen concentrations than GOC and shows improved dye lifetimes.[15][16] | Less common than GOC. |
| Pyranose Oxidase and Catalase (POC) | Pyranose, Pyranose Oxidase, Catalase | pH-stable, avoiding the acid-induced issues of the GOC system.[13] | A newer system, not as widely adopted as GOC. |
Covalently Linked Photostabilizers
Directly linking a photostabilizing agent, such as a triplet state quencher (TSQ), to the Cy5 fluorophore can significantly enhance its photostability.[17] Covalently attached COT, for instance, has been shown to substantially reduce the triplet state lifetime of Cy5, leading to improved photostability.[14]
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol describes the preparation of a common antifade medium. Safety Note: Handle reagents like PPD and DABCO with care in a well-ventilated area and use appropriate personal protective equipment.
Materials:
-
Glycerol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antifade agent (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or p-phenylenediamine (PPD))
-
Sodium bicarbonate (for PPD-based medium)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Prepare Buffer: For a PPD-based medium, prepare a 0.1 M sodium bicarbonate solution and adjust the pH to ~9.0 with sodium hydroxide.[1] For a DABCO-based medium, use PBS or TBS at the desired pH.
-
Dissolve Antifade Agent:
-
For DABCO: Dissolve DABCO in the buffer to a final concentration of ~2.5% (w/v).
-
For PPD: Dissolve PPD in the bicarbonate buffer to a final concentration of ~0.1% (w/v). Protect the solution from light.
-
-
Mix with Glycerol: Add glycerol to the antifade solution. A common final concentration is 90% glycerol. For example, mix 9 parts glycerol with 1 part of the antifade-buffer solution.
-
Store: Aliquot the final mounting medium into small, light-protected tubes and store at -20°C. The medium is stable for several months.
Protocol 2: Assessing the Photobleaching Rate
This protocol allows for the quantitative comparison of different antifade strategies.
Materials and Equipment:
-
Sample with immobilized this compound labeled molecules on a glass coverslip.
-
Fluorescence microscope with a suitable laser source (e.g., 633 nm or 647 nm).
-
Image acquisition software capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare identical samples mounted in the different antifade media you wish to compare.
-
Microscope Setup:
-
Use a consistent laser power and detector settings for all samples.
-
Select an appropriate emission filter for Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame over time.
-
Normalize the fluorescence intensity of each time point to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[5]
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the key steps leading to Cy5 photobleaching.
Caption: A logical workflow for troubleshooting common photostability issues with Cy5.
Caption: A typical experimental workflow for sample preparation using an antifade mounting medium.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve solubility issues with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and similar PEGylated cyanine dye conjugates.
Troubleshooting Guide
Question: My this compound conjugate has precipitated out of my aqueous buffer. What should I do?
Answer:
Precipitation of PEGylated Cy5 conjugates in aqueous buffers, while less common than with their non-PEGylated counterparts, can still occur. The primary reasons are often related to the final concentration, buffer composition, and handling of the conjugate. Here are immediate steps to take and preventative measures for future experiments:
-
Immediate Corrective Actions:
-
Gentle Warming: Warm the solution briefly to 37°C. This can sometimes help redissolve the conjugate. Avoid excessive heat, which can degrade the dye.
-
Sonication: Use a bath sonicator for a few minutes to aid in dissolution.
-
Addition of an Organic Co-solvent: If your experimental conditions permit, add a small amount (1-5% v/v) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Always add the co-solvent to the conjugate solution slowly while vortexing.
-
-
For Future Experiments (Prevention):
-
Re-evaluate Final Concentration: You may be exceeding the solubility limit in your specific buffer system. Try working with a more dilute solution.
-
Initial Dissolution in Organic Solvent: For consistent results, first dissolve the lyophilized conjugate in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1][2] This stock can then be added dropwise to your aqueous buffer with gentle vortexing to achieve the final desired concentration.[3]
-
Buffer Composition:
-
pH: Ensure your buffer pH is within the optimal range for Cy5, typically between 4 and 10.[4] While the PEG chains enhance solubility, the overall charge of the molecule can be influenced by pH.
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out" of the conjugate.[4] If possible, try reducing the salt concentration of your buffer.
-
-
Storage: Store the conjugate as recommended by the manufacturer, typically desiccated and protected from light at -20°C. For solutions, it's often best to prepare them fresh. If you need to store solutions, consider aliquoting your stock solution in an organic solvent and storing it at -20°C or colder to minimize freeze-thaw cycles.
-
Question: I am observing a decrease in fluorescence intensity and a shift in the absorption spectrum of my conjugate solution. What could be the cause?
Answer:
This phenomenon is often indicative of dye aggregation.[5] Even with the hydrophilic PEG linkers, Cy5 molecules can stack and form H-aggregates, which are typically non-fluorescent or have quenched fluorescence.[5][6]
-
Factors Promoting Aggregation:
-
High Concentration: This is the most common cause. The closer the dye molecules are to each other, the more likely they are to aggregate.
-
Hydrophobic Interactions: The core Cy5 structure is hydrophobic.[4][7] Interactions with other hydrophobic components in your sample can promote aggregation.
-
Solvent Properties: The nature of the solvent plays a crucial role in dye aggregation.[8]
-
-
Troubleshooting Steps:
-
Dilute the Sample: The simplest solution is to work with lower concentrations of the conjugate.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.1%), can help disrupt hydrophobic interactions and prevent aggregation.
-
Check Buffer pH and Ionic Strength: As with precipitation, suboptimal pH or high salt concentrations can influence aggregation.[9]
-
The following diagram illustrates the relationship between the monomeric (fluorescent) and aggregated (non-fluorescent) states of the Cy5 dye.
Caption: Factors influencing Cy5 aggregation and disaggregation.
Frequently Asked Questions (FAQs)
Q1: Why is a PEG linker used in the this compound conjugate?
A1: The polyethylene glycol (PEG) linker is primarily included to increase the hydrophilicity and aqueous solubility of the otherwise hydrophobic Cy5 dye.[10][11][12][13] This is crucial for biological applications, which are typically conducted in aqueous buffers. The PEG linker helps to prevent aggregation and reduce non-specific binding to proteins and other biomolecules.[10][14]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a high-concentration stock solution.[1][2] These organic solvents can effectively dissolve the conjugate, which can then be diluted into your aqueous experimental buffer.
Q3: How does pH affect the solubility and stability of my Cy5 conjugate?
A3: The fluorescence of Cy5 conjugates is generally stable in a pH range of 4 to 10.[4] However, extreme pH values can lead to the degradation of the dye. While the PEG linker improves overall solubility, the terminal carboxylic acid group's charge state is pH-dependent, which can have a minor influence on the molecule's overall properties in solution. For labeling reactions involving the carboxylic acid group (e.g., EDC/NHS chemistry), the pH will need to be optimized for the specific reaction, typically in a slightly acidic to neutral range.
Q4: Can I expect the spectroscopic properties of the PEGylated Cy5 to be the same as the standard Cy5?
A4: While the core spectral characteristics are determined by the Cy5 fluorophore, PEGylation can subtly influence them. The excitation and emission maxima remain largely unchanged. However, some studies suggest that PEGylated Cy5 derivatives may have a lower molar extinction coefficient and quantum yield compared to their non-PEGylated counterparts.[10] It is always advisable to perform your own spectral characterization in your experimental buffer.
Quantitative Data Summary
The following tables summarize the key spectroscopic properties of this compound and related compounds. Note that values can vary slightly depending on the solvent and measurement conditions.
Table 1: Spectroscopic Properties of PEGylated Cy5 Conjugates
| Property | This compound | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |
| Excitation Maximum (λex) | ~649 nm | 649 - 650 nm[10][11] |
| Emission Maximum (λem) | ~667 nm | 667 - 691 nm[10][11] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a similar structure)[11] | ~107,000 M⁻¹cm⁻¹[10] |
| Recommended Laser Line | 633 nm or 647 nm[14] | 633 nm or 647 nm[14] |
| Solubility | Enhanced in aqueous media; also soluble in DMSO, DMF[12][15] | Water, DMSO, DMF, DCM[14] |
Table 2: Comparison with Standard Cy5-NHS Ester
| Property | PEGylated Cy5 (Typical) | Standard Cy5-NHS Ester |
| Molar Extinction Coefficient (ε) | Lower (~107,000 - 170,000 M⁻¹cm⁻¹) | Higher (~250,000 M⁻¹cm⁻¹)[10] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated derivative)[10] | ~0.2[10] |
| Aqueous Solubility | Enhanced[10] | Limited[10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the recommended procedure for dissolving a lyophilized this compound conjugate.
-
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the vial thoroughly for 1-2 minutes until the conjugate is completely dissolved. The solution should be a clear, dark blue.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
Workflow for Preparing Stock Solution
Caption: Workflow for preparing a Cy5 conjugate stock solution.
Protocol 2: Spectroscopic Characterization (Absorbance Measurement)
This protocol outlines the steps to determine the absorbance maximum and concentration of your conjugate solution.
-
Materials:
-
This compound stock solution
-
Spectroscopy-grade solvent or buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a Working Solution: Dilute your concentrated stock solution in the desired experimental buffer. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure accuracy.[14]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions. Set the wavelength scan range from 400 nm to 800 nm.[14]
-
Blank Measurement: Fill a quartz cuvette with the same buffer used for your working solution. Place it in the spectrophotometer and record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[14]
-
Sample Measurement: Replace the blank with the cuvette containing your Cy5 conjugate working solution. Acquire the absorbance spectrum.[14]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the concentration, where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
References
- 1. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Reactivity with Organic Co-solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using organic co-solvents in labeling reactions with N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an organic co-solvent required for my this compound labeling reaction?
While the PEG chains on this compound enhance its hydrophilicity, the core Cy5 structure is hydrophobic.[1] Many cyanine dye NHS esters have low solubility in purely aqueous buffers.[2] An organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is typically necessary to fully dissolve the dye ester before adding it to your aqueous reaction mixture.[3][4] This ensures the dye is in a monomeric and reactive state, preventing aggregation and facilitating an efficient reaction.
Q2: What is the recommended organic co-solvent for this dye? DMSO or DMF?
Both anhydrous DMSO and high-quality, amine-free DMF are commonly used to dissolve Cy5 NHS esters.[5][6] However, studies comparing the two in similar bioconjugation reactions have suggested that using DMSO can result in a higher reaction yield.[7][8] DMSO is also considered less toxic than DMF.[9] Therefore, DMSO is generally the recommended starting co-solvent. It is crucial to use an anhydrous (dry) grade of the solvent, as any moisture can prematurely hydrolyze the NHS ester, rendering it inactive.[10][11]
Q3: What is the optimal concentration of organic co-solvent in the final reaction mixture?
The final concentration of the organic co-solvent should be kept as low as possible, ideally not exceeding 10% (v/v) of the total reaction volume.[12] While a co-solvent is necessary to dissolve the dye, high concentrations can negatively impact the stability and conformation of the protein or biomolecule being labeled.[13] Furthermore, studies on NHS ester-amine coupling have shown that labeling efficiency can decrease at very high DMSO concentrations.[14] An optimal range often exists, for some systems this has been observed to be between 30-55%, though this is highly dependent on the specific biomolecule.[14][15] It is recommended to perform a titration to find the optimal co-solvent percentage for your specific system.
Q4: What is the optimal pH for the reaction buffer when using this dye?
The reaction between an NHS ester and a primary amine (like the N-terminus or the side chain of a lysine residue) is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5 .[16][] Below pH 7, the amine groups are largely protonated and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces efficiency.[18][19]
Q5: My labeled conjugate appears to have low fluorescence. What could be the cause?
Low fluorescence can result from several factors:
-
Low Degree of Labeling (DOL): Insufficient reaction efficiency leads to fewer dye molecules per biomolecule. See the troubleshooting section for solutions.
-
Fluorescence Quenching: If the DOL is too high, dye molecules can interact with each other, leading to self-quenching and a decrease in overall fluorescence.[19] It is important to optimize the molar ratio of dye to protein.
-
Photobleaching: Cy5 dyes are susceptible to photobleaching. Protect the dye stock solution and the final conjugate from light whenever possible.[19]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or No Reaction
If you observe a low degree of labeling (DOL) or your reaction fails, follow these troubleshooting steps.
Detailed Steps:
-
Verify Buffer Integrity :
-
Amine Contamination : Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with your target molecule for the dye.[16] Use buffers like PBS (phosphate-buffered saline), bicarbonate, or borate.[20]
-
Incorrect pH : Use a calibrated pH meter to confirm the reaction buffer is within the optimal 7.2-8.5 range.[19] A pH of 8.3 is often a good starting point to balance reactivity and NHS ester stability.[6]
-
-
Check Reagent Activity and Handling :
-
Dye Hydrolysis : The NHS ester is highly susceptible to hydrolysis. Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution.[11] Equilibrate the dye vial to room temperature before opening to prevent moisture condensation.[11] Do not store the dye in solution for extended periods.[11]
-
Protein Concentration : Labeling efficiency is dependent on the concentration of reactants. If possible, ensure your protein concentration is at least 2 mg/mL.[19]
-
-
Evaluate Co-solvent Concentration :
-
While necessary for dissolving the dye, excessive organic co-solvent can denature the target protein, hiding the primary amine binding sites.[12] Keep the final concentration below 10% (v/v) if possible. If you suspect this is an issue, perform a titration experiment to find the optimal concentration for your specific protein.
-
Issue 2: Dye Precipitates Upon Addition to Aqueous Buffer
If the Cy5 dye, dissolved in the organic co-solvent, precipitates when added to the reaction buffer, it indicates poor solubility of the dye-co-solvent mixture in the aqueous environment.
Solutions:
-
Increase Final Co-solvent Percentage : While keeping the co-solvent concentration low is generally recommended, you may need to slightly increase it to maintain dye solubility. Try increasing the final concentration in increments (e.g., from 5% to 7.5% to 10%) to find the minimum level that prevents precipitation.
-
Change the Order of Addition : Add the dye stock solution to the reaction buffer slowly and with continuous, gentle vortexing. This can help prevent localized high concentrations of the dye that are prone to precipitation.
-
Confirm PEGylation : The this compound is designed for enhanced aqueous solubility. Verify that you are using the correct PEGylated version of the dye.
Data & Experimental Protocols
Quantitative Data Summary
The choice and concentration of the organic co-solvent can significantly influence the outcome of the conjugation reaction.
Table 1: Effect of DMSO Concentration on NHS Ester-Amine Coupling Efficiency
| Final DMSO Conc. (v/v) | Relative Labeling Efficiency | Notes |
|---|---|---|
| < 30% | Sub-optimal | May not be sufficient to maintain dye solubility and reactivity for some systems.[15] |
| 30% - 55% | Optimal Range | This range has been shown to provide high labeling efficiency in some studies.[14][15] |
| > 70% | Decreased | High concentrations can negatively impact biomolecule structure and reduce reaction efficiency.[15] |
Data adapted from studies on NHS ester-amine coupling reactions. The optimal range can vary depending on the specific biomolecules involved.[14][15]
Table 2: Qualitative Comparison of DMSO and DMF as Co-solvents in Bioconjugation
| Property | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |
|---|---|---|
| Reaction Yield | Often results in higher conjugation yields.[7][8] | May result in lower yields compared to DMSO.[8] |
| Protein Stability | Generally well-tolerated at low concentrations (<10%). | Can cause protein aggregation, especially at higher concentrations.[7] |
| Purity Concerns | Can be hygroscopic; anhydrous grade is essential.[9] | Can degrade to dimethylamine (fishy odor), which competes in the reaction.[5] |
| Toxicity | Considered a safer solvent.[9] | More toxic and a suspected reproductive toxin.[9] |
| Recommendation | Preferred co-solvent for dissolving Cy5 NHS esters. | Use with caution; ensure high purity and amine-free. |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound-NHS Ester
This protocol assumes the starting material is the NHS ester derivative of this compound. If you have the carboxylic acid version, it must first be activated to an NHS ester using a carbodiimide like EDC.
Materials:
-
This compound NHS ester
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.5-8.3)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution : Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3) to a concentration of 2-10 mg/mL.[19]
-
Prepare Dye Stock Solution : Equilibrate the vial of Cy5-NHS ester to room temperature. Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
Perform Conjugation : Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Add the dye dropwise while gently vortexing. Ensure the final DMSO volume does not exceed 10% of the total reaction volume.
-
Incubate : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[21] The colder temperature can help minimize hydrolysis if labeling efficiency is low at room temperature.[16]
-
Purify the Conjugate : Remove unreacted "free" dye from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[19]
-
Determine Degree of Labeling (DOL) : Calculate the ratio of dye to protein by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Determining the Optimal Co-solvent Concentration
If you are working with a sensitive protein or experiencing issues with precipitation or low efficiency, it is advisable to determine the optimal co-solvent concentration.
-
Set up several small-scale parallel reactions.
-
In each reaction, keep the protein concentration, dye-to-protein molar ratio, buffer, pH, and temperature constant.
-
Vary the final concentration of DMSO in each reaction (e.g., 2.5%, 5%, 7.5%, 10%, 15%).
-
After incubation, purify each sample using an identical method (e.g., spin columns for small scale).
-
Measure the Degree of Labeling (DOL) for each sample.
-
Plot the DOL against the percentage of DMSO to identify the concentration that yields the highest labeling efficiency without compromising your protein's integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. ibiantech.com [ibiantech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. acebiolab.com [acebiolab.com]
- 7. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. broadpharm.com [broadpharm.com]
- 21. interchim.fr [interchim.fr]
Technical Support Center: Purification of Biomolecules Labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated N-(m-PEG4)-N'-(PEG2-acid)-Cy5 from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated this compound after a labeling reaction?
A1: Residual unconjugated dye can lead to significant issues in downstream applications.[1] It can cause inaccurate quantification of labeling efficiency, leading to high background fluorescence in imaging and flow cytometry experiments.[1][2][3] Furthermore, free dye can interfere with the biological activity of the labeled molecule and complicate the interpretation of experimental results.[1] Therefore, thorough purification is essential for obtaining reliable and reproducible data.
Q2: What are the most common methods for removing unconjugated Cy5 dye?
A2: The most prevalent and effective methods for removing unconjugated Cy5 dye are based on the size difference between the labeled biomolecule (e.g., protein, antibody) and the small, free dye molecule (~1 kDa).[1][4] These techniques include:
-
Size-Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size.[5][6] Larger, labeled biomolecules pass through the chromatography column more quickly than the smaller, unconjugated dye molecules, which are temporarily retained in the pores of the chromatography resin.[4][5] Spin columns are a rapid format of SEC suitable for small sample volumes.[4]
-
Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like unconjugated dye to diffuse out of the sample while retaining the larger, labeled biomolecule.[1][7][8][9][10][11]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for purifying and concentrating biomolecules.[1][12] The sample solution flows parallel to a membrane, and the smaller, unconjugated dye molecules pass through the membrane pores while the larger, labeled biomolecule is retained.[12][13][14][15][16]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including:
-
Sample Volume: Spin columns (a form of SEC) are ideal for small sample volumes (typically up to 150 µL), while dialysis and TFF are better suited for larger volumes.[1][4]
-
Biomolecule Stability: Dialysis is a gentle method suitable for sensitive proteins.[9]
-
Required Purity: All three methods can achieve high purity if optimized correctly.
-
Speed: Spin columns and TFF are generally faster than traditional dialysis.[1][4]
-
Equipment Availability: TFF requires a specific system, while SEC and dialysis equipment are more commonly available in research labs.[1]
Q4: How can I determine the success of the purification process?
A4: The success of the purification can be assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[4] This is typically done by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~650 nm (for Cy5).[4] An optimal DOL for Cy5 is generally between 2 and 4 to maximize fluorescence without causing self-quenching.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated Cy5 dye. | - Repeat the purification step. - For SEC, ensure the column is adequately sized for the sample volume and that fractions are collected properly to separate the labeled protein from the free dye.[1] - For dialysis, increase the number of buffer changes and the total dialysis time.[1][8] Ensure the MWCO of the dialysis membrane is appropriate.[7] - For TFF, perform additional diafiltration volumes. |
| Low recovery of the labeled biomolecule. | - The biomolecule may be binding non-specifically to the purification resin or membrane. - The biomolecule may be precipitating during the purification process. | - For SEC, select a resin with low non-specific binding properties. - For dialysis, ensure the buffer composition is optimal for protein stability.[10] - For TFF, optimize the transmembrane pressure and cross-flow rate to minimize protein aggregation.[15] |
| The purified protein is too dilute. | - SEC can lead to sample dilution.[1] - Dialysis can result in an increase in sample volume due to osmotic pressure differences.[1] | - Use a concentration step after purification, such as centrifugal concentrators. - TFF can be used to both purify and concentrate the sample simultaneously.[1] |
| The SEC column is clogged or shows poor resolution. | - The presence of aggregated protein in the sample. - Improper column packing or storage. | - Centrifuge the sample before loading to remove any precipitates. - Ensure the column is properly equilibrated and stored according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the common purification methods for removing unconjugated Cy5 dye.
| Method | Typical Sample Volume | Processing Time | Typical Recovery | Purity |
| Size-Exclusion Chromatography (Spin Column) | 50 - 150 µL | < 15 minutes | > 85% | High |
| Size-Exclusion Chromatography (Gravity Flow) | 0.5 - 5 mL | 30 - 60 minutes | > 80% | Very High |
| Dialysis | 0.1 mL - 100 mL | 4 hours - Overnight | > 90% | Very High |
| Tangential Flow Filtration (TFF) | 10 mL - several Liters | 1 - 4 hours | > 95% | Very High |
Experimental Protocols
Protocol 1: Purification using a Spin Column (Size-Exclusion Chromatography)
This protocol is suitable for rapid purification of small sample volumes.
-
Prepare the Column:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[4]
-
-
Equilibrate:
-
Wash the resin by adding 300 µL of elution buffer (e.g., PBS) to the column.
-
Centrifuge at 1,500 x g for 2 minutes. Repeat this step two more times, discarding the flow-through each time.[4]
-
-
Load Sample:
-
Place the column in a fresh collection tube.
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
-
Elute Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The eluate in the collection tube contains the purified, labeled protein. The unconjugated Cy5 dye remains in the column resin.[4]
-
Protocol 2: Purification using Dialysis
This is a gentle method suitable for a wide range of sample volumes.
-
Prepare the Dialysis Device:
-
Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins, which is significantly larger than the Cy5 dye (~1 kDa).[1]
-
Prepare the membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
-
Load Sample:
-
Pipette the labeling reaction mixture into the dialysis tubing or cassette.[1]
-
-
Dialyze:
-
Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 200 times the sample volume).[1]
-
Place the container on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first day, then dialyze overnight.[1][8] Multiple buffer changes are crucial for efficient dye removal.[1]
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and transfer the purified labeled protein to a clean tube.[1]
-
Protocol 3: Purification using Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and for applications requiring simultaneous concentration and buffer exchange.[1]
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by running the diafiltration buffer (e.g., PBS) through it.[1]
-
-
Sample Loading:
-
Add the labeling reaction mixture to the sample reservoir.[1]
-
-
Diafiltration (Purification):
-
Begin circulating the sample through the TFF cassette.
-
Continuously add fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This process, known as diafiltration, effectively washes away the unconjugated dye.
-
A common practice is to perform 5-10 diafiltration volumes to ensure complete removal of the free dye.
-
-
Concentration (Optional):
-
After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing permeate to be removed.[1]
-
-
Sample Recovery:
-
Once the desired concentration is reached, recover the purified, concentrated labeled protein from the retentate line and the reservoir.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. waters.com [waters.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 11. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. adcreview.com [adcreview.com]
- 13. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 16. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 storage and handling to maintain reactivity
This technical support center provides guidance on the proper storage, handling, and use of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to ensure optimal performance and maintain its reactivity in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the functionality of the dye. Upon receipt, it is recommended to store the lyophilized powder at -20°C, desiccated, and protected from light.[1][2][3] Once reconstituted in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2] Always allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q2: In what solvents can I dissolve this compound?
A2: This PEGylated Cy5 dye is soluble in a variety of solvents, including water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3] For creating stock solutions, anhydrous DMSO or DMF are commonly recommended. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media compared to non-PEGylated Cy5 dyes.[3][4][5]
Q3: What are the spectral properties of this compound?
A3: The spectral properties are primarily determined by the Cy5 core. The approximate spectral characteristics are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ |
Note: These values are approximations and can be influenced by the solvent and local environment. For precise measurements, it is recommended to perform your own spectral characterization.[3][6][7]
Q4: How does the PEGylation of this Cy5 dye affect its properties?
A4: The PEG chains in this compound serve several important functions. They increase the hydrophilicity of the molecule, which improves its solubility in aqueous buffers and can help prevent aggregation—a common issue with cyanine dyes.[6][8] This enhanced solubility and biocompatibility make it well-suited for biological applications, reducing non-specific binding.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in conjugation experiments.
Issue 1: Low Conjugation Efficiency
-
Possible Cause: Inefficient activation of the carboxylic acid group.
-
Solution: The carboxylic acid needs to be activated to react with primary amines. This is typically achieved using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activator. The activation reaction is most efficient at a pH of 4.5-7.2.[1]
-
-
Possible Cause: Suboptimal pH for the conjugation reaction.
-
Solution: While the activation of the carboxylic acid is best at a lower pH, the reaction of the activated ester with primary amines is most efficient at a pH of 7.0-8.5.[1][6] After the initial activation step, raise the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing molecule.[1]
-
-
Possible Cause: Presence of primary amines in the buffer.
-
Solution: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated dye.[1] Opt for buffers like phosphate-buffered saline (PBS) or borate buffers.
-
Issue 2: High Background Fluorescence or Non-Specific Staining
-
Possible Cause: Residual unconjugated dye.
-
Solution: It is crucial to remove all unconjugated dye after the labeling reaction. This can be achieved through methods that separate molecules based on size, such as gel filtration chromatography or dialysis.[9]
-
-
Possible Cause: Aggregation of the dye-conjugate.
-
Solution: While PEGylation reduces aggregation, it can still occur, especially at high concentrations. Centrifuge your sample before use to remove any precipitates.[9] Ensure your buffers are well-filtered and consider optimizing the dye-to-biomolecule ratio to avoid over-labeling, which can contribute to aggregation.
-
Issue 3: Signal Fading (Photobleaching)
-
Possible Cause: Prolonged exposure to high-intensity light.
-
Solution: Cy5 dyes are susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source. Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[10]
-
-
Possible Cause: Absence of an antifade reagent.
-
Solution: When mounting samples for microscopy, use a commercially available or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.[10]
-
Experimental Protocols
Protocol for Activation of Carboxylic Acid and Conjugation to a Primary Amine
This protocol provides a general workflow for conjugating this compound to a protein or other molecule containing a primary amine.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Amine-containing molecule (e.g., protein) in Conjugation Buffer
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).
-
Prepare EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in the Activation Buffer.
-
Activate the Dye:
-
Add the EDC/NHS solution to the dissolved this compound.
-
The molar ratio of Dye:EDC:NHS should be optimized, but a starting point is typically 1:2:2.
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[1]
-
-
Conjugation Reaction:
-
Add the activated dye mixture to your protein solution in the Conjugation Buffer. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of dye is a common starting point.[6]
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: Add Quenching Buffer to stop the reaction by consuming any unreacted NHS-activated dye.
-
Purification: Separate the dye-protein conjugate from unreacted dye and other reaction components using a gel filtration column or dialysis.[9]
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 4. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 5. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Amine-Reactive Cy5 Dye Labeling
This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the fluorescent labeling of proteins and other biomolecules with amine-reactive Cy5 dyes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low Degree of Labeling (DOL)?
Low labeling efficiency is a common issue that can be attributed to several factors. The most critical aspects to investigate are your reaction buffer, the pH of the reaction, the quality of the dye, and the concentration of your protein.[1]
A successful labeling reaction depends on the availability of reactive primary amines on your protein (N-terminus and lysine residues) and the reactivity of the Cy5 N-hydroxysuccinimide (NHS) ester.[1] Any condition that inhibits this reaction will result in a low DOL.
Q2: What is the Degree of Labeling (DOL) and what is an ideal range?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[2] It is a critical parameter for ensuring experimental reproducibility.
-
Under-labeling (Low DOL): Leads to a weak fluorescent signal.[2]
-
Over-labeling (High DOL): Can cause protein aggregation, precipitation, and fluorescence self-quenching, where the fluorophores interact and reduce the overall signal.[1][3]
For most antibody labeling applications with Cy5, an optimal DOL is typically between 2 and 4.[4] However, the ideal DOL should be empirically determined for each specific protein and application.[5]
Q3: Why is the buffer composition so important? What buffers should I use or avoid?
The choice of buffer is critical because the amine-reactive NHS ester of the Cy5 dye will react with any primary amine in the solution.[1] Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the dye, significantly reducing the labeling efficiency.[1][6]
| Recommended Buffers | Buffers to Avoid |
| 0.1 M Sodium Bicarbonate | Tris (e.g., TBS) |
| 0.1 M Sodium Phosphate | Glycine |
| 0.1 M Borate | Buffers with ammonium salts |
| PBS (Phosphate-Buffered Saline) | - |
Table 1. Recommended and discouraged buffer systems for amine-reactive labeling.
If your protein is in an incompatible buffer, you must perform a buffer exchange into a recommended labeling buffer before starting the conjugation.[1][7]
Q4: What is the optimal pH for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.3 to 8.5 .[8]
-
Below pH 8.0: The reaction slows down considerably as most primary amines on the protein will be protonated (R-NH3+) and thus unreactive.[8]
-
Above pH 9.0: The rate of hydrolysis of the Cy5 NHS ester increases dramatically.[9] The dye reacts with water and becomes non-functional before it can label the protein, which also lowers the labeling efficiency.[8]
The competing reaction of hydrolysis is a key reason for low labeling efficiency, especially in dilute protein solutions.[9]
| pH and Temperature Effect on NHS Ester Hydrolysis | |
| Condition | Half-life of NHS Ester |
| pH 7.0, 0°C | 4 - 5 hours |
| pH 8.6, 4°C | 10 minutes |
Table 2. The stability of the amine-reactive NHS ester group is highly dependent on pH and temperature. The rate of hydrolysis, which inactivates the dye, increases significantly with a higher pH.[9]
Q5: How should I prepare and handle my Cy5 NHS ester dye?
Cy5 NHS esters are sensitive to moisture and light.[10] Improper handling can lead to the hydrolysis and inactivation of the dye before it is even added to the reaction.
-
Storage: Store the solid dye desiccated at -20°C and protected from light.[10]
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Immediately before use, dissolve the dye in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][11]
-
Usage: Use the dye solution immediately.[12] Aqueous solutions of NHS esters are not stable and should not be stored.[11] Stock solutions in anhydrous DMSO are more stable but should be used within a few weeks if stored properly at -20°C.[13]
Q6: Does my protein concentration affect labeling efficiency?
Yes, protein concentration is a critical factor. The labeling reaction is a competition between the protein's primary amines and water (hydrolysis) for the dye.[9] At low protein concentrations, the competing hydrolysis reaction is more likely to occur, leading to lower efficiency.[6]
For best results, the protein concentration should be at least 2 mg/mL .[1][6] Concentrations between 5-10 mg/mL are often recommended for optimal labeling.[14][15]
Q7: My protein precipitated after labeling. What happened?
Protein precipitation is typically a result of over-labeling.[16] Cy5 is a relatively hydrophobic molecule. Attaching too many dye molecules to the protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[3]
To resolve this, decrease the molar ratio of dye to protein in your next labeling reaction to achieve a lower DOL.[1][16] You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).[1] 2. Incorrect pH: pH is too low (<8.0) or too high (>9.0). 3. Inactive Dye: Cy5 NHS ester was hydrolyzed due to moisture or improper storage. 4. Low Protein Concentration: Protein concentration is below 2 mg/mL.[6] 5. Insufficient Dye: The molar ratio of dye-to-protein is too low.[1] | 1. Perform buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate.[1] 2. Adjust the reaction buffer pH to 8.3-8.5. 3. Use a fresh vial of dye. Dissolve it in anhydrous DMSO or DMF immediately before use. 4. Concentrate the protein to at least 2 mg/mL.[6] 5. Increase the molar excess of dye in the reaction (e.g., from 10:1 to 15:1 or 20:1).[1] |
| Protein Precipitation | 1. Over-labeling: DOL is too high, increasing protein hydrophobicity.[3][16] 2. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH 8.3). | 1. Decrease the molar ratio of dye-to-protein.[1] 2. Perform the labeling reaction at 4°C overnight instead of room temperature. |
| Low Fluorescence Signal | 1. Low DOL: Not enough dye is attached to the protein. 2. Self-Quenching: The DOL is too high, causing the dye molecules to quench each other's fluorescence.[1] | 1. Optimize the labeling reaction to achieve a higher DOL (see above). 2. Optimize for a lower DOL by reducing the dye-to-protein molar ratio.[1] |
| Inconsistent Results | 1. Inaccurate Protein Concentration: Incorrect starting amount of protein affects molar ratio calculations. 2. Variable Dye Reactivity: Dye activity varies between experiments due to handling.[14] | 1. Accurately measure the protein concentration before each labeling reaction. 2. Always use a fresh vial or freshly prepared stock solution of the dye. Ensure proper storage and handling.[14] |
Table 3. A summary of common problems, their probable causes, and suggested solutions for amine-reactive Cy5 labeling.
Visualizing the Process and Problems
Key Experimental Protocols
Protocol 1: Standard Protein Labeling with Cy5 NHS Ester
This protocol is a general guideline for labeling ~1 mg of a typical protein. Optimization may be required.[1][8]
Materials:
-
Protein of interest (2-10 mg/mL in a suitable labeling buffer).
-
Amine-reactive Cy5 NHS ester.
-
Anhydrous DMSO or DMF.
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification/desalting column (e.g., Sephadex G-25).
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS).
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free labeling buffer. If necessary, perform a buffer exchange (see Protocol 3). The optimal protein concentration is 2-10 mg/mL.[6][8]
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[1]
-
Labeling Reaction: a. Calculate the required volume of dye solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[1] b. While gently stirring the protein solution, slowly add the calculated amount of the dye solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[4][6]
Protocol 2: Determination of Degree of Labeling (DOL)
This method uses UV-Vis spectrophotometry to determine the DOL.[2]
Materials:
-
Purified Cy5-labeled protein conjugate (from Protocol 1).
-
Spectrophotometer and UV-transparent cuvettes.
-
Storage buffer (for use as a blank).
Required Parameters:
-
Molar extinction coefficient of Cy5 at ~650 nm (ε_dye): 250,000 M⁻¹cm⁻¹ .[2][7]
-
Molar extinction coefficient of your protein at 280 nm (ε_prot). (e.g., for IgG, ε_prot ≈ 210,000 M⁻¹cm⁻¹).[2]
-
Correction Factor (CF) for Cy5 absorbance at 280 nm: ~0.04 - 0.05 .[2][7] This accounts for the dye's contribution to the A280 reading.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A₆₅₀).
-
Calculate Concentrations: a. Dye Concentration (M): [Cy5] = A₆₅₀ / ε_dye b. Corrected Protein Absorbance: Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ × CF) c. Protein Concentration (M): [Protein] = Corrected A₂₈₀ / ε_prot
-
Calculate DOL: DOL = [Cy5] / [Protein]
Protocol 3: Buffer Exchange Using a Desalting Column
This protocol is for removing interfering substances (like Tris) and exchanging the protein into the appropriate labeling buffer.[4]
Materials:
-
Protein solution.
-
Desalting spin column (e.g., Sephadex G-25).
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Collection tubes.
Procedure:
-
Prepare the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate: Add the desired labeling buffer to the column. Centrifuge and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Load Sample: Add your protein sample to the top of the resin bed.
-
Elute: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The collected eluate will contain your protein in the new, amine-free labeling buffer, ready for conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. acebiolab.com [acebiolab.com]
- 14. benchchem.com [benchchem.com]
- 15. abpbio.com [abpbio.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
How to improve signal-to-noise for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in tissue imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for tissue imaging. Our goal is to help you improve the signal-to-noise ratio and achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during tissue imaging experiments with this compound.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your target. Here are the common causes and solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Probe Concentration | Perform a titration experiment to determine the optimal concentration that provides a strong signal with minimal background.[1][2][3] | Reduced non-specific binding and lower background noise. |
| Inadequate Washing | Increase the number and/or duration of washing steps after probe incubation. Consider adding a mild detergent like Tween-20 to the wash buffer.[1][2] | Thorough removal of unbound probe, leading to a cleaner background. |
| Tissue Autofluorescence | Include an unstained control tissue section to assess the level of natural autofluorescence.[1] Use a mounting medium with an antifade reagent.[1] Consider using an autofluorescence quenching kit.[4] | Minimized interference from endogenous fluorophores, improving signal clarity. |
| Non-Specific Binding | Use an effective blocking buffer (e.g., BSA or serum from the secondary antibody's host species if applicable) before probe incubation.[1][2] | Prevention of the probe from binding to non-target sites. |
| Impure Conjugate | If you performed the conjugation in-house, ensure all free, unconjugated Cy5 dye was removed using a purification method like column chromatography.[1] | Elimination of background signal caused by free dye. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can make it difficult to distinguish your target from the background.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Target Expression | Confirm the expression of your target protein or molecule in the tissue using a validated method or a positive control.[1][3] | Assurance that the target is present and detectable. |
| Photobleaching | Minimize the sample's exposure to the excitation light. Use an antifade mounting medium.[1][3] | Preservation of the fluorescent signal during imaging. |
| Suboptimal Labeling | If conjugating your own antibodies or molecules, aim for an optimal degree of labeling (DOL), typically between 3 and 7 dye molecules per antibody.[1] | A balance between brightness and the risk of aggregation or altered binding affinity. |
| Incorrect Imaging Settings | Ensure you are using the correct filter sets for Cy5 excitation (around 649 nm) and emission (around 667 nm).[5][6] Optimize detector gain and exposure time. | Efficient capture of the emitted fluorescence from the Cy5 dye. |
| Poor Tissue Penetration | For thick tissue sections, consider using tissue clearing techniques. The PEGylation of the dye is designed to enhance solubility and may aid in penetration.[7][8] | Improved access of the probe to the target within the tissue. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a far-red dye like Cy5 for tissue imaging?
A1: The primary advantage of using a far-red dye like Cy5 is its ability to minimize the impact of natural autofluorescence inherent in many biological samples.[1] This autofluorescence is a significant source of background noise and is most prominent in the blue and green spectral regions. By shifting the excitation and emission to the far-red, the specific signal from Cy5 is more easily distinguished from the tissue's natural glow, resulting in a higher signal-to-noise ratio.[1]
Q2: How does the PEGylation of this compound benefit my experiment?
A2: The polyethylene glycol (PEG) chains in the molecule enhance its hydrophilicity and biocompatibility.[5][7] This increased water solubility can help to prevent aggregation of the dye-conjugate and reduce non-specific binding, which are common causes of background signal. The PEG chains can also improve the in vivo pharmacokinetic properties of the labeled molecule.[7]
Q3: Can I conjugate this compound to my molecule of interest myself?
A3: Yes, the terminal carboxylic acid group on the PEG2 chain allows for covalent attachment to primary amine groups on your target molecule (e.g., proteins, antibodies) using standard carbodiimide chemistry (e.g., with EDC and NHS).[6]
Q4: What is the optimal degree of labeling (DOL) when conjugating this dye to an antibody?
A4: For most antibody conjugations, a DOL of 3 to 7 dye molecules per antibody is recommended to achieve a good balance between signal brightness and maintaining antibody function.[1] It is advisable to test different molar ratios to find the optimal DOL for your specific antibody and application.[1]
Experimental Protocols
Protocol 1: General Tissue Staining Protocol
This protocol provides a general workflow for staining tissue sections. Optimization of incubation times, concentrations, and wash steps may be required for your specific application.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if required for FFPE tissues):
-
Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Allow slides to cool to room temperature.
-
-
Permeabilization (for intracellular targets):
-
Incubate sections with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[2]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% BSA or normal serum in PBS) for 1 hour at room temperature to minimize non-specific binding.[2]
-
-
Probe Incubation:
-
Dilute the this compound conjugated probe to the predetermined optimal concentration in the blocking buffer.
-
Apply the diluted probe to the tissue sections and incubate in a humidified chamber (e.g., for 1 hour at room temperature or overnight at 4°C), protected from light.[2]
-
-
Washing:
-
Wash the slides three to five times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light, to remove unbound probe.[2]
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with a far-red compatible counterstain (e.g., Draq5 or a far-red Hoechst alternative).
-
-
Mounting:
-
Mount the coverslip using a mounting medium containing an antifade reagent to protect the Cy5 from photobleaching.[1]
-
-
Imaging:
-
Image the slides using a fluorescence microscope or scanner equipped with appropriate filter sets for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).
-
Visualizations
Caption: Experimental workflow for tissue imaging with a Cy5-conjugated probe.
Caption: Key factors influencing the signal-to-noise ratio in fluorescence imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 8. Use of a PEG-conjugated bright near-infrared dye for functional imaging of rerouting of tumor lymphatic drainage after sentinel lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 vs. Cy5 NHS Ester for Superior Antibody Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent dye for antibody labeling is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of the novel N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and the conventional Cy5 NHS ester, offering insights into their performance, supported by available data, to help you select the optimal reagent for your application.
The strategic conjugation of fluorescent dyes to antibodies is fundamental for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. While Cy5 NHS ester has long been a workhorse in the far-red spectrum, the emergence of PEGylated dyes like this compound presents a significant advancement. The incorporation of polyethylene glycol (PEG) linkers is designed to enhance the physicochemical properties of the dye-antibody conjugate, leading to improved performance in biological systems.
At a Glance: Key Performance Parameters
The decision between these two dyes hinges on a trade-off between the raw spectroscopic properties of the fluorophore and the functional advantages conferred by the PEG linker. Below is a summary of key parameters based on available data for Cy5 NHS ester and a structurally similar PEGylated Cy5 derivative.
| Spectroscopic Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar to this compound) | Cy5 NHS Ester |
| Excitation Maximum (λex) | 649 - 650 nm[1] | ~646 - 649 nm[1] |
| Emission Maximum (λem) | 667 - 691 nm[1] | ~662 - 671 nm[1] |
| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes)[2] | ~0.2 |
| Solubility | Enhanced aqueous solubility[1] | Soluble in organic solvents (DMSO, DMF), limited water solubility[1] |
| Key Advantage | Reduced aggregation and non-specific binding, improved hydrophilicity. | Higher molar extinction coefficient, established protocols. |
The Impact of PEGylation on Antibody Conjugates
The primary distinction between the two dyes is the presence of a PEG linker in this compound. This seemingly small structural modification has profound implications for the performance of the resulting antibody conjugate.
Enhanced Hydrophilicity and Reduced Aggregation: The PEG chains create a hydration shell around the dye molecule. This significantly increases the water solubility of the conjugate and helps to prevent the aggregation that can occur when hydrophobic dyes are conjugated to antibodies.[3][4] Dye aggregation is a common issue with cyanine dyes that can lead to fluorescence quenching and inaccurate quantification.
Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker forms a protective layer on the surface of the antibody. This "stealth" effect minimizes non-specific interactions with other proteins and cellular components, leading to a lower background signal and an improved signal-to-noise ratio in immunoassays.
Improved Stability: PEGylation can protect the antibody from enzymatic degradation and may increase its overall stability, leading to a longer shelf-life and more reproducible experimental results.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the antibody labeling workflows for both this compound and Cy5 NHS ester, as well as the logical relationship of how PEGylation influences the final performance of the antibody conjugate.
Caption: Generalized workflow for antibody labeling with NHS ester-activated Cy5 dyes.
Caption: Logical flow of how PEGylation in Cy5 dyes leads to improved experimental outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for antibody labeling with both dyes.
Protocol 1: Antibody Labeling with Cy5 NHS Ester
This protocol is a standard method for conjugating NHS ester-activated dyes to primary amines on antibodies.
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
Cy5 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
1 M Sodium Bicarbonate, pH 8.5-9.5.
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into a suitable buffer like PBS. The recommended antibody concentration is between 1-10 mg/mL.
-
pH Adjustment: For optimal labeling, adjust the pH of the antibody solution to between 8.0 and 9.0 using the 1 M sodium bicarbonate solution. A common approach is to add 1/10th of the antibody solution volume of the bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[5] Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.
-
Quenching: (Optional) Add the quenching reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Separate the labeled antibody from unreacted dye and other small molecules using a desalting column.
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5). An optimal DOL is typically between 2 and 7.[5]
Protocol 2: Antibody Labeling with this compound (as an NHS ester derivative)
This protocol is based on a general procedure for PEGylated Cy5-NHS ester derivatives and should be optimized for the specific antibody and application.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate.
-
Gel filtration column (e.g., Sephadex G-25).
Procedure:
-
Protein Solution Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[2]
-
Dye Solution Preparation: Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[2]
-
Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point is a 10-fold molar excess of dye. Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Elute with an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.[2]
Conclusion: Making the Right Choice for Your Research
The selection between this compound and Cy5 NHS ester is application-dependent.
-
For applications where maximizing brightness is the absolute priority and potential issues with solubility and non-specific binding can be managed, the higher molar extinction coefficient of Cy5 NHS ester may be advantageous. [1]
-
For most biological applications, especially those in complex sample matrices or requiring high signal-to-noise ratios, the benefits of PEGylation make this compound the superior choice. The enhanced water solubility, reduced aggregation, and lower non-specific binding of its antibody conjugates are likely to lead to more reliable and reproducible data.
As with any labeling procedure, empirical optimization of the dye-to-antibody ratio is recommended to achieve the desired degree of labeling and optimal performance for your specific antibody and application.
References
PEGylated vs. Non-PEGylated Cy5 Dyes: A Comparative Guide for In Vivo Biodistribution
For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent dye for in vivo imaging is a critical decision that significantly impacts experimental outcomes. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its favorable photophysical properties. However, its in vivo behavior can be dramatically altered by conjugation with polyethylene glycol (PEG), a process known as PEGylation. This guide provides an objective comparison of PEGylated and non-PEGylated Cy5 dyes, supported by experimental data, to aid in the selection of the optimal dye for specific in vivo biodistribution studies.
Executive Summary
The biodistribution of Cy5 dyes in vivo is primarily influenced by their interaction with the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). This system, composed of monocytes and macrophages in the blood, liver, and spleen, is responsible for clearing foreign particles from circulation. Non-PEGylated Cy5 dyes are readily recognized and taken up by the MPS, leading to rapid clearance from the bloodstream and significant accumulation in MPS-rich organs. In contrast, the hydrophilic and flexible PEG chains of PEGylated Cy5 dyes create a "stealth" effect, reducing protein opsonization and subsequent recognition by the MPS. This results in a significantly longer circulation half-life, altered biodistribution patterns, and potentially enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the in vivo biodistribution of PEGylated and non-PEGylated Cy5 dyes based on findings from multiple studies.
| Parameter | Non-PEGylated Cy5 | PEGylated Cy5 | Key Observations |
| Blood Circulation Half-life | Short | Significantly longer | PEGylation prolongs the time the dye remains in circulation, allowing for extended imaging windows and increased potential for target tissue accumulation. |
| Liver Accumulation | High[1][2] | Significantly lower[1][2][3] | Non-PEGylated dyes are rapidly sequestered by Kupffer cells in the liver, a major component of the MPS. PEGylation effectively shields the dye from this uptake. |
| Spleen Accumulation | Moderate to High | Variable, can be higher than non-PEGylated in some cases[2][3] | While liver uptake is reduced, some studies show that PEGylated nanoparticles can have increased accumulation in the spleen. |
| Tumor Accumulation | Lower | Higher[1] | The prolonged circulation of PEGylated dyes allows for greater passive accumulation in tumors via the EPR effect. |
| Tumor-to-Background Ratio (TBR) | Lower | Higher[1] | Reduced non-specific uptake in surrounding tissues and higher tumor accumulation contribute to a better signal-to-noise ratio for PEGylated dyes. |
| Clearance Mechanism | Primarily Hepatic (via MPS)[4] | Shift towards Renal Clearance (for smaller conjugates)[5][6] | PEGylation can alter the primary route of elimination from the body. |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are generalized protocols for key experiments.
In Vivo Fluorescence Imaging Protocol
This protocol outlines a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.[7][8]
Materials:
-
Cy5-labeled probe (PEGylated or non-PEGylated)
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (typically 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.
-
Probe Administration: Inject the Cy5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track the biodistribution. Use appropriate filter sets for Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and background tissue (e.g., muscle) to quantify the fluorescence intensity. Calculate the tumor-to-background ratio (TBR).
Ex Vivo Biodistribution Protocol
This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.[7][8]
Materials:
-
In vivo imaged mice
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS) for rinsing organs
-
In vivo imaging system
-
Petri dishes or a black surface for organ imaging
Procedure:
-
Euthanasia and Tissue Harvesting: Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.
-
Perfusion (Optional but Recommended): Perfuse the animal with saline to remove blood from the organs, which can interfere with fluorescence measurements.
-
Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.
-
Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber and acquire a fluorescence image.
-
Data Quantification: Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity. This allows for a quantitative comparison of dye accumulation in different tissues.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the biodistribution pathways and experimental workflows.
Caption: Comparative biodistribution pathways of PEGylated and non-PEGylated Cy5 dyes.
Caption: A typical experimental workflow for in vivo biodistribution studies.
Conclusion
The choice between PEGylated and non-PEGylated Cy5 dyes is highly dependent on the specific research question. For applications requiring rapid clearance and high contrast in non-MPS organs, non-PEGylated dyes may be suitable. However, for studies demanding long circulation times, reduced non-specific uptake by the liver, and enhanced accumulation in tumors or other target tissues, PEGylated Cy5 dyes offer a distinct advantage. By understanding the fundamental differences in their in vivo biodistribution, researchers can make more informed decisions to optimize their imaging experiments and achieve more reliable and impactful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Other Red Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. In the far-red spectrum, a range of dyes are available, each with distinct photophysical properties. This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 against other commonly used red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N, with a focus on quantum yield and brightness. This analysis is supported by a compilation of reported experimental data and detailed methodologies for key validation experiments.
Data Presentation: A Side-by-Side Look at Key Photophysical Properties
| Property | This compound | Alexa Fluor 647 | DyLight 650 | Atto 647N |
| Excitation Max (nm) | ~650[1] | ~650 | ~652[2][3] | ~646[4][5] |
| Emission Max (nm) | ~667 - 691[1][6] | ~668 | ~672[2][3] | ~664[4][5] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~107,000 - 170,000[1][6] | ~250,000 | ~250,000[2][3] | ~150,000[4][5] |
| Quantum Yield (Φ) | ~0.07 - 0.2**[6][7] | ~0.33[8][9] | High (not specified)[10] | ~0.65[4][5][11] |
| Brightness (ε x Φ) | ~7,490 - 34,000 | ~82,500 | High | ~97,500 |
*Value for a structurally similar PEGylated Cy5 compound. **A study on a similar PEGylated Cy5 derivative reported a quantum yield of 0.07, while the typical value for Cy5 dyes is around 0.2.[6][7] Brightness is a calculated value and should be used for relative comparison.
This compound is a derivative of the traditional Cy5 dye, modified with polyethylene glycol (PEG) linkers to enhance its water solubility and reduce non-specific binding in biological applications.[6][12] While this modification improves its utility in aqueous environments, some evidence suggests that PEGylation may lead to a decrease in quantum yield compared to its non-PEGylated counterpart.[7]
In comparison, Alexa Fluor 647 is widely recognized for its high brightness and photostability.[13] DyLight 650 is marketed as a bright and photostable alternative to Cy5 and Alexa Fluor 647.[2] Atto 647N is reported to have a particularly high quantum yield and excellent photostability, making it a very bright and robust dye, often outperforming Cy5.[5][11]
Experimental Protocols
Accurate characterization of fluorescent dyes is paramount for their effective application. Below are detailed methodologies for determining the key performance indicators of quantum yield and brightness.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, which is widely used, involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[14][15]
Materials:
-
This compound and other red dyes
-
A suitable quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline, PBS)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dyes and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test dyes and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[15]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions. Record the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the test dyes and the standard. The quantum yield of the test dye (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the trendlines for the test dye and the standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the test dye and the standard (if different).
-
Indirect Immunofluorescence Staining Workflow
This protocol outlines a general workflow for using fluorescently labeled secondary antibodies for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with this compound)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix them with the fixation solution for 10-20 minutes at room temperature.[6]
-
Permeabilization: Wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes to allow antibodies to access intracellular targets.
-
Blocking: Wash the cells with PBS and incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[6]
-
Final Washes: Wash the cells three times with PBS to remove unbound secondary antibody.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Mandatory Visualization
To illustrate the application and experimental context of these fluorescent dyes, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for indirect immunofluorescence staining.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. ibidi.com [ibidi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of GPCR signaling pathway [aperbio.com]
- 15. biotium.com [biotium.com]
A Head-to-Head Comparison: Photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Alexa Fluor 647
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. In the far-red spectrum, both cyanine-based dyes and Alexa Fluor dyes are widely utilized. This guide provides an objective, data-driven comparison of the photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and the well-established Alexa Fluor 647.
While specific photostability data for the pegylated Cy5 derivative, this compound, is not extensively published, its core fluorophore is Cy5. The photophysical properties of this core structure are well-characterized and serve as a direct proxy for its performance. The addition of polyethylene glycol (PEG) chains primarily enhances aqueous solubility and reduces non-specific binding, which does not fundamentally alter the photobleaching susceptibility of the Cy5 chromophore.
Alexa Fluor 647 is consistently reported to be significantly more photostable than its Cy5 counterpart.[1][2][3] This enhanced photostability allows for longer exposure times and more robust signal acquisition in demanding applications such as single-molecule imaging and time-lapse microscopy.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647.
| Property | This compound (based on Cy5) | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~649 nm | ~650 nm |
| Emission Maximum (λem) | ~667 nm | ~668 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[2][4] | ~270,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.2[4] | 0.33[5] |
| Relative Photostability | Moderate | High[1][2][3] |
A direct comparative study on the photobleaching rates of Cy5 and Alexa Fluor 647 demonstrated a significant difference in their photostability. Under continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only about 55% over the same period.[3]
Experimental Protocol: Photostability Comparison
This protocol outlines a generalized method for a direct comparison of the photostability of this compound and Alexa Fluor 647 using fluorescence microscopy.
1. Sample Preparation:
-
Prepare stock solutions of this compound and Alexa Fluor 647 NHS ester at a concentration of 1 mg/mL in anhydrous dimethylformamide (DMF).
-
Conjugate each dye to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a similar degree of labeling. This is achieved by reacting the NHS ester of the dye with the primary amines of the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Purify the dye-protein conjugates from unconjugated dye using a desalting column.
-
Determine the concentration and degree of labeling for each conjugate using spectrophotometry.
-
Immobilize the dye-protein conjugates on a glass coverslip. This can be achieved by allowing a solution of the conjugate (e.g., 1 µg/mL in PBS) to adsorb to the surface for 10 minutes, followed by gentle washing with PBS to remove unbound conjugate.
-
Mount the coverslip onto a microscope slide with a suitable mounting medium (e.g., PBS or a commercially available antifade mounting medium).
2. Instrumentation Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a 633 nm or 647 nm laser).
-
Ensure the laser power is constant and measured at the objective.
-
Select appropriate filter sets for the excitation and emission wavelengths of the dyes.
-
Use a sensitive camera (e.g., sCMOS or EMCCD) for image acquisition.
3. Data Acquisition:
-
Locate a field of view containing several well-separated fluorescent spots for each dye.
-
Set the image acquisition parameters (e.g., exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must be kept constant for both dyes.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe significant photobleaching.
4. Data Analysis:
-
For each time point, measure the mean fluorescence intensity of several individual fluorescent spots.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
Fit the resulting photobleaching curves to an exponential decay function to determine the photobleaching half-life (t₁/₂) for each dye. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualization of Experimental Workflow
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Near-Infrared Spectrum: A Guide to Alternatives for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Fluorescence Imaging
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. While N-(m-PEG4)-N'-(PEG2-acid)-Cy5 has been a widely utilized cyanine dye, a growing landscape of alternative probes offers enhanced brightness, photostability, and in vivo performance. This guide provides an objective comparison of commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal NIR dye for your specific research needs.
The NIR window, particularly the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) regions, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological tissues.[1][2][3] These characteristics lead to higher signal-to-background ratios and improved sensitivity for detecting targeted molecules in deep-seated tissues.[2] The choice of a NIR dye can significantly impact the outcome of preclinical imaging studies in drug discovery and development.[4]
This guide will explore several classes of NIR dyes that serve as viable alternatives to PEGylated Cy5, including other cyanine dyes, Alexa Fluor and DyLight dyes, and CF® dyes. We will delve into their comparative performance, drawing on data from published studies.
Comparative Analysis of NIR Dye Performance
The effectiveness of a NIR fluorescent probe is determined by a combination of its photophysical properties and its performance in biological applications. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. In the context of in vivo imaging, crucial performance metrics also include the tumor-to-background ratio (TBR), which indicates the specificity of tumor targeting.[5][6]
Below is a summary of quantitative data for several popular alternatives to PEGylated Cy5, compiled from various sources.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Performance Notes |
| Cyanine Dyes | IRDye® 800CW | 774 | 789 | ~200,000 | - | Centered in the optimal NIR imaging window, leading to low autofluorescence and high signal-to-noise ratios.[7] In a direct comparison with a Cy5.5 conjugate for imaging EGF receptors, EGF-IRDye® 800CW demonstrated a significantly reduced background and an enhanced tumor-to-background ratio.[5][6][8] |
| Indocyanine Green (ICG) | ~780 | ~830 | ~200,000 | ~0.099 | The only NIR dye approved by the FDA for several clinical indications.[9][10] It has a favorable safety profile but can suffer from photobleaching and a short blood circulation half-life.[9][11] Its emission tail extends into the NIR-II window, which can be leveraged for improved imaging contrast.[3][12][13] | |
| DyLight™ 755 | 754 | 776 | 220,000 | - | Spectrally similar to Alexa Fluor™ 750.[14][15] In a study comparing various dye-antibody conjugates for imaging pancreatic cancer, DyLight 755 was the brightest dye and exhibited a significantly higher tumor-to-background ratio compared to other tested dyes, including Alexa Fluor 750.[16][17] | |
| CF® 750 | 755 | 777 | - | - | Noted for being exceptionally bright and stable. It is highly water-soluble, which allows for a higher degree of labeling on proteins without causing fluorescence quenching.[18] | |
| Alexa Fluor Dyes | Alexa Fluor® 750 | 749 | 775 | - | - | A popular alternative with good performance. However, in a comparative study, DyLight 755 was found to be significantly brighter.[16] |
| Other NIR Dyes | IR-806 | - | - | - | - | A near-infrared cyanine liquid crystal dye used in the synthesis of nanoprobes for in vivo imaging.[19] |
| FNIR-Tag-NHS | 765 | 788 | 200,000 | 0.099 | A cyanine-based dye designed for labeling antibodies with a high degree of labeling and low aggregation, leading to improved signal-to-noise and reduced liver uptake in vivo. |
Experimental Methodologies
To ensure a fair and accurate comparison of different NIR dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically performed to evaluate and compare NIR probes for in vivo imaging.
Protocol 1: Preparation of NIR Dye-Targeting Molecule Conjugates
This protocol describes the general procedure for labeling a targeting molecule (e.g., an antibody or peptide) with an amine-reactive NIR dye.
Materials:
-
Targeting molecule (e.g., antibody, peptide) with available primary amine groups (-NH2).
-
Amine-reactive NIR dye (e.g., NHS ester or isothiocyanate).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette) appropriate for the size of the targeting molecule.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Dissolve the targeting molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the amine-reactive NIR dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the reactive dye solution to the targeting molecule solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific combination but a starting point of 10:1 (dye:protein) is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.
-
Purify the conjugate to remove unconjugated dye and quenching reagents using a suitable purification column or dialysis against PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL is calculated as the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 4 for antibodies to avoid aggregation and quenching.
Protocol 2: In Vivo Fluorescence Imaging in a Xenograft Mouse Model
This protocol outlines a typical workflow for comparing the in vivo performance of different NIR dye conjugates in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cells in immunodeficient mice).
-
NIR dye-targeting molecule conjugates.
-
Sterile PBS for injection.
-
In vivo fluorescence imaging system equipped with appropriate excitation light sources and emission filters for the dyes being tested.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acquire pre-injection images of the tumor-bearing mice to determine the level of background autofluorescence.
-
Administer the NIR dye conjugates intravenously (e.g., via tail vein injection) to different cohorts of mice. A typical dose is 1-10 nmol of dye equivalent per mouse.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probes.
-
At the final time point, euthanize the mice and excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal distribution.
-
Analyze the imaging data by drawing regions of interest (ROIs) around the tumor and a contralateral non-tumor area to calculate the tumor-to-background ratio (TBR) at each time point.
Visualizing Workflows and Principles
To better illustrate the processes involved in NIR fluorescence imaging, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing NIR-labeled targeting agents.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Conclusion
The field of near-infrared fluorescence imaging is continually evolving, with a diverse array of fluorescent probes now available to researchers. While PEGylated Cy5 has been a reliable workhorse, alternatives such as IRDye® 800CW, DyLight™ 755, and various CF® dyes offer significant advantages in terms of brightness, photostability, and in vivo performance, leading to improved imaging contrast and sensitivity. The choice of the optimal NIR dye will depend on the specific application, the nature of the targeting molecule, and the imaging instrumentation available. By carefully considering the quantitative data and adhering to standardized experimental protocols, researchers can confidently select and validate the most appropriate NIR probe to advance their drug discovery and development efforts.
References
- 1. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Small-Molecule Near-IR Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ld.ru [ld.ru]
- 8. international-pharma.com [international-pharma.com]
- 9. Applications of indocyanine green based near-infrared fluorescence imaging in thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Experimental Health Sciences » Submission » Near-Infrared Dyes and Their Use in Medical Science [dergipark.org.tr]
- 11. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. leinco.com [leinco.com]
- 16. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotium.com [biotium.com]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugation using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UV-Vis spectroscopy for validating the conjugation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescently labeled and pegylated molecule. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to assist researchers in selecting the most appropriate validation strategy for their specific needs.
Data Presentation: Spectroscopic Properties
Successful conjugation of this compound to a target molecule (e.g., a protein, antibody, or oligonucleotide) can be monitored by observing changes in the UV-Vis spectrum. The key principle is the distinct absorbance maximum of the Cy5 dye, which should be present in the conjugated product. Polyethylene glycol (PEG) itself does not have significant absorbance in the visible range, making UV-Vis a suitable method for tracking the dye.
| Analyte | Expected Absorbance Maximum (λ_max) | Molar Extinction Coefficient (ε) at λ_max | Key Characteristics |
| Cy5 Dye (unconjugated) | ~649 nm[1][2] | ~250,000 M⁻¹cm⁻¹[1][2][3][4] | Bright, far-red fluorescent dye. Its distinct peak is the primary indicator for monitoring conjugation. |
| This compound | ~649 nm[5][6] | Not explicitly stated, but expected to be similar to Cy5. A similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, has a reported ε of ~170,000 M⁻¹cm⁻¹[7] | The PEG chains enhance solubility and biocompatibility. The terminal carboxylic acid allows for conjugation to primary amines. |
| Polyethylene Glycol (PEG) | No significant absorbance in the visible spectrum. Shows absorbance in the deep UV range (~212 nm)[8] | Not applicable in the visible range. | Generally considered transparent in the wavelength range used for Cy5 detection. |
| Target Molecule (e.g., Protein) | Typically ~280 nm (due to aromatic amino acids) | Varies depending on the protein composition. | Its absorbance can be used to determine protein concentration, but the peak is distinct from Cy5. |
| Conjugated Product | Should exhibit two distinct peaks: one at ~649 nm (from Cy5) and one at ~280 nm (from the protein, if applicable). | The ratio of absorbances at 649 nm and 280 nm can be used to estimate the degree of labeling. | Successful conjugation is indicated by the presence of both the Cy5 and target molecule absorbance peaks in the purified product's spectrum. |
Experimental Workflow
The following diagram illustrates the general workflow for validating the conjugation of this compound using UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectroscopy Validation
This protocol outlines the steps to validate the conjugation of this compound to a protein.
1. Materials:
-
This compound
-
Target protein (or other molecule with a primary amine)
-
Conjugated product (purified)
-
Spectroscopy-grade buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Prepare stock solutions of the unconjugated this compound, the unconjugated target protein, and the purified conjugated product in the same buffer.
-
The concentration of the Cy5-containing samples should be adjusted to yield an absorbance maximum between 0.1 and 1.0 at ~649 nm to ensure accuracy.
3. Instrumentation Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength scan range from 250 nm to 750 nm.
4. Measurement Procedure:
-
Fill a quartz cuvette with the buffer solution to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.
-
Measure the absorbance spectrum of the unconjugated target protein.
-
Measure the absorbance spectrum of the unconjugated this compound.
-
Measure the absorbance spectrum of the purified conjugated product.
5. Data Analysis:
-
Qualitative Validation:
-
The spectrum of the purified conjugate should show a peak at ~280 nm corresponding to the protein and a distinct peak at ~649 nm corresponding to the Cy5 dye.
-
The absence of a significant peak at ~649 nm in the unconjugated protein spectrum and the presence of this peak in the conjugate spectrum confirms the presence of the dye.
-
-
Quantitative Analysis (Degree of Labeling - DOL):
-
The DOL, or the molar ratio of dye to protein, can be estimated using the Beer-Lambert law:
-
A = εbc (where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L).
-
-
Calculate the concentration of the protein and the dye in the conjugate sample using their respective absorbances and extinction coefficients.
-
DOL = (Concentration of Cy5) / (Concentration of Protein)
-
Comparison with Alternative Validation Methods
While UV-Vis spectroscopy is a rapid and accessible method, other techniques can provide more detailed information about the conjugation.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of light at different wavelengths. Conjugation is confirmed by the presence of the characteristic absorbance peak of the Cy5 dye in the purified product. | - Rapid and simple to perform.- Non-destructive.- Widely available instrumentation.- Allows for estimation of the degree of labeling. | - Provides an average degree of labeling and does not reveal the distribution of dye molecules per target molecule.- Can be subject to interference from other absorbing species if the product is not sufficiently pure. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size (Size-Exclusion Chromatography - SEC) or polarity (Reversed-Phase HPLC - RP-HPLC). | - Can separate the conjugated product from unconjugated starting materials and aggregates.- Provides information on the purity of the conjugate.- Can be coupled with other detectors (e.g., mass spectrometry) for more detailed characterization. | - More time-consuming than UV-Vis spectroscopy.- Requires more specialized equipment and expertise.- Can be destructive depending on the column and mobile phase used. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate. | - Provides an accurate determination of the number of dye molecules attached to each target molecule.- Can identify the specific sites of conjugation.- Highly sensitive. | - Requires highly specialized and expensive instrumentation.- Can be complex to interpret the data for heterogeneous conjugates.- May require sample desalting and purification. |
| Fluorescence Spectroscopy | Measures the emission of light from the Cy5 dye after excitation at a specific wavelength. | - Highly sensitive, allowing for the detection of low concentrations of the conjugate.- Can be used to study the local environment of the dye and potential quenching effects upon conjugation. | - Does not directly provide information on the degree of labeling without a calibration curve.- Can be affected by environmental factors such as solvent polarity and pH. |
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 vs. DyLight 649 for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of the optimal fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two popular far-red fluorescent dyes: N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a modified version of the classic Cyanine 5, and DyLight 649. This comparison is based on available experimental data and provides detailed protocols for their evaluation.
The choice between these two dyes can significantly impact experimental outcomes, particularly in applications requiring high sensitivity, photostability, and a strong signal-to-noise ratio. Here, we delve into their key performance characteristics to guide your selection process.
Quantitative Performance At-a-Glance
To facilitate a clear comparison, the key spectroscopic and performance properties of this compound and DyLight 649 are summarized below. It is important to note that specific data for the PEGylated Cy5 derivative is limited; therefore, data for the core Cy5 fluorophore is provided as a baseline, with the anticipated effects of PEGylation discussed.
| Property | This compound (based on Cy5) | DyLight 649 |
| Maximum Excitation (λex) | ~649 nm | ~652 nm |
| Maximum Emission (λem) | ~667 nm | ~672 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 | Not specified, but generally reported to be high |
| Brightness (ε x Φ) | ~50,000 | High (inferred from high quantum yield) |
| Photostability | Moderate (prone to photobleaching) | Generally superior to Cy5 dyes[1] |
| Solubility | High in aqueous media (due to PEGylation) | Good in aqueous media |
| Non-specific Binding | Reduced (due to hydrophilic PEG chains) | Low |
Key Takeaways from the Data:
-
Both dyes exhibit similar excitation and emission spectra, making them compatible with standard far-red filter sets and laser lines (e.g., 633 nm or 647 nm).
-
They share an identical molar extinction coefficient, indicating a similar efficiency in absorbing photons.
-
While the quantum yield for DyLight 649 is not consistently reported as a numerical value, the DyLight series of dyes is widely marketed as having superior brightness and photostability compared to traditional cyanine dyes like Cy5.[1]
-
The primary advantage of this compound lies in its PEGylation. The polyethylene glycol (PEG) chains increase its hydrophilicity, which can improve its solubility in aqueous buffers and, crucially, reduce non-specific binding to cells and tissues, thereby potentially enhancing the signal-to-noise ratio.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal fluorophore for your specific application, a direct comparison within your experimental system is recommended. Below are detailed protocols for conjugating these dyes to antibodies and for performing a comparative analysis of their performance in immunofluorescence microscopy.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol outlines the conjugation of this compound and DyLight 649 NHS esters to a primary antibody.
Materials:
-
Monoclonal or polyclonal antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS).
-
This compound, NHS ester.
-
DyLight 649 NHS ester.
-
1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Spectrophotometer.
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS. Adjust the pH of the antibody solution to 8.3 using 1 M Sodium Bicarbonate.
-
Dye Preparation: Immediately before use, dissolve the this compound or DyLight 649 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~649 nm for the Cy5 derivative and ~652 nm for DyLight 649) to determine the degree of labeling (DOL).
Protocol 2: Comparative Immunofluorescence and Photostability Assay
This protocol details a method to compare the brightness and photostability of the two dye-antibody conjugates in a cell-based immunofluorescence experiment.
Materials:
-
Cells cultured on coverslips.
-
Antibody conjugates from Protocol 1.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets and a camera.
Methodology:
-
Cell Culture and Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation and Permeabilization: Fix the cells with fixation buffer for 15 minutes at room temperature, followed by permeabilization for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with the respective antibody conjugates (this compound-Ab and DyLight 649-Ab) at the same concentration for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition for Brightness Comparison:
-
Using identical acquisition parameters (exposure time, laser power, gain) for both sets of samples, capture initial images of the stained structures.
-
-
Image Acquisition for Photostability Comparison:
-
Select a region of interest (ROI) for each sample.
-
Continuously illuminate the ROI and acquire a time-lapse series of images at defined intervals until the fluorescence signal is significantly diminished.
-
-
Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of the stained structures from the initial images.
-
Photostability: For each time-lapse series, measure the fluorescence intensity in the ROI over time. Normalize the intensity at each time point to the initial intensity and plot the decay curves. The rate of fluorescence decay indicates the photostability of the dye.
-
Concluding Remarks
The choice between this compound and DyLight 649 will ultimately depend on the specific demands of the microscopy application.
-
DyLight 649 is an excellent choice for experiments requiring high brightness and, most notably, superior photostability, such as in live-cell imaging or when capturing multiple Z-stacks.[1]
-
This compound presents a compelling alternative, particularly in applications where minimizing non-specific background is critical for achieving a high signal-to-noise ratio. The PEGylation is a key feature designed to enhance its performance in complex biological samples.
For the most rigorous and conclusive results, it is advisable to perform a direct comparison of both fluorophores within the intended experimental context using the protocols outlined above. This will provide the most accurate assessment of their performance and enable an informed decision for your future research endeavors.
References
PEGylation of Cy5 Conjugates: A Comparative Guide to Enhancing Specificity and Uptake
For researchers, scientists, and drug development professionals, the surface modification of fluorescently labeled conjugates is a critical parameter influencing their in vivo and in vitro performance. This guide provides a comprehensive comparison of PEGylated versus non-PEGylated Cy5 conjugates, focusing on their impact on specificity and cellular uptake, supported by experimental data and detailed protocols.
Polyethylene glycol (PEG) is a hydrophilic polymer frequently conjugated to therapeutic and diagnostic agents to improve their pharmacokinetic properties. This process, known as PEGylation, can significantly alter the biodistribution, reduce immunogenicity, and enhance the target specificity of Cy5-labeled molecules.
Impact on Specificity and Biodistribution
PEGylation is a well-established strategy to improve the in vivo performance of nanoparticle-based drug delivery and imaging systems. By creating a hydrophilic shield, PEGylation reduces non-specific uptake by the reticuloendothelial system (RES), particularly the liver and spleen. This "stealth" effect prolongs the circulation time of the conjugate in the bloodstream, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]
Studies have demonstrated that PEGylated hyaluronic acid nanoparticles (HA-NPs) labeled with Cy5.5 showed effectively reduced liver uptake and increased blood circulation time compared to their non-PEGylated counterparts.[1] This led to a 1.6-fold higher accumulation in tumor tissue.[1] Similarly, PEGylation of a chlorin(e6) polymer conjugate for photodynamic therapy resulted in higher tumor-to-normal tissue ratios.[4] The density of PEG on the surface of nanoparticles also plays a crucial role, with an optimal density leading to the highest tumor accumulation and longest residence time.[2][3]
Cellular Uptake: A Dichotomy Between In Vitro and In Vivo Findings
The effect of PEGylation on cellular uptake presents a more complex picture and can vary between in vitro and in vivo settings.
In Vitro Observations:
In cell culture experiments, PEGylation often leads to a reduction in cellular uptake.[1][5] This is attributed to the hydrophilic PEG chains sterically hindering the interaction of the conjugate with the cell surface. For instance, PEGylation of hyaluronic acid nanoparticles reduced their cellular uptake in vitro.[1]
In Vivo Implications:
Despite reduced uptake in isolated cell cultures, PEGylated conjugates often exhibit superior tumor targeting in vivo.[1][4] This is primarily due to the prolonged circulation half-life and the EPR effect, which outweighs the reduced cellular internalization observed in vitro. The increased residence time in the bloodstream allows for more opportunities for the conjugate to extravasate into the tumor microenvironment.
Quantitative Comparison of PEGylated vs. Non-PEGylated Cy5 Conjugates
The following tables summarize quantitative data from various studies comparing the performance of PEGylated and non-PEGylated conjugates.
Table 1: In Vivo Tumor Accumulation
| Conjugate Type | Animal Model | Tumor Type | Fold Increase in Tumor Accumulation (PEGylated vs. Non-PEGylated) | Reference |
| Hyaluronic Acid Nanoparticles-Cy5.5 | Tumor-bearing mice | N/A | 1.6 | [1] |
| Poly-l-lysine-chlorin(e6) | Nude mice | Ovarian cancer (OVCAR-5) | Higher tumor:normal tissue ratios | [4] |
| Lipid-Mu peptide-DNA (LMD) nanoparticles-Cy5.5 | H460 human tumor xenograft mice | Non-small cell lung cancer | Highest accumulation with 15-25% surface PEG₂₀₀₀ | [2] |
Table 2: In Vitro Cellular Uptake
| Conjugate Type | Cell Line | Observation | Reference |
| Hyaluronic Acid Nanoparticles-Cy5.5 | Cancer cells over-expressing CD44 | Reduced cellular uptake with PEGylation | [1] |
| Gold Nanoparticles | Macrophage and cancer cell lines | PEGylation significantly reduces NP uptake | [5] |
| pH-Sensitive Liposomes-Doxorubicin | 4T1 breast tumor cells | Non-PEGylated liposomes had better cellular uptake | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.
Protocol 1: In Vivo Biodistribution and Tumor Targeting Studies
-
Animal Model: Utilize tumor-bearing immunocompromised mice (e.g., nude mice with xenograft tumors).
-
Conjugate Administration: Intravenously inject equivalent doses of Cy5-labeled PEGylated and non-PEGylated conjugates into different cohorts of mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate filters for Cy5.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood samples.
-
Quantification: Image the excised organs using the IVIS to quantify the fluorescence intensity in each organ. Blood samples can also be analyzed for fluorescence to determine circulation half-life. The fluorescence intensity is typically normalized to the weight of the tissue.
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
-
Cell Culture: Plate cancer cells (e.g., HeLa, OVCAR-5) in 24-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with equivalent concentrations of Cy5-labeled PEGylated and non-PEGylated conjugates for a defined period (e.g., 4 hours) at 37°C. Include an untreated control group.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound conjugates.
-
Cell Detachment: Detach the cells from the plates using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the Cy5 signal in the cell population is used to quantify the cellular uptake.
Visualizing the Impact of PEGylation
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Impact of PEGylation on in vivo biodistribution.
Caption: Experimental workflow for in vitro cellular uptake analysis.
References
- 1. PEGylation of hyaluronic acid nanoparticles improves tumor targetability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pegylation of a chlorin(e6) polymer conjugate increases tumor targeting of photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Cy5-Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate determination of a Cy5-labeled protein's concentration is a critical step for the validity and reproducibility of downstream applications. This guide provides a comprehensive comparison of common methodologies, offering detailed experimental protocols and data-driven insights to inform your selection process.
The conjugation of proteins with fluorescent dyes like Cyanine5 (Cy5) is a cornerstone of modern biological research, enabling sensitive detection in techniques such as ELISA, Western blotting, immunohistochemistry, and flow cytometry.[1] However, the presence of the Cy5 dye can complicate traditional protein quantification methods. This guide explores various techniques for determining the final concentration of your Cy5-labeled protein, presenting their principles, advantages, and limitations to help you choose the most suitable method for your experimental needs.
Methods for Determining Cy5-Labeled Protein Concentration
Several methods are available for quantifying Cy5-labeled proteins, each with its own set of strengths and weaknesses. The most common approaches include UV-Visible Spectrophotometry, colorimetric protein assays, and fluorescence-based methods.
UV-Visible Spectrophotometry
This is the most direct and widely used method for determining the concentration of a purified Cy5-labeled protein.[2][3] It relies on measuring the absorbance of the protein at 280 nm and the absorbance of the Cy5 dye at its maximum wavelength (approximately 650 nm).[1][2]
Principle: Aromatic amino acids in proteins, such as tryptophan and tyrosine, absorb light at 280 nm.[4][5] The Cy5 dye has a distinct absorbance maximum in the far-red spectrum. By measuring the absorbance at both wavelengths, and applying a correction factor for the dye's absorbance at 280 nm, the concentrations of both the protein and the dye can be determined.[2][3][6] This also allows for the calculation of the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[2][3]
Advantages:
-
Direct and rapid: This method does not require additional reagents or incubation times.[7]
-
Provides Degree of Labeling (DOL): Allows for the assessment of labeling efficiency.[2][3]
-
Non-destructive: The sample can be used for downstream applications after measurement.
Limitations:
-
Requires a purified sample: Contaminating proteins or nucleic acids that absorb at 280 nm will interfere with the measurement.
-
Requires known extinction coefficients: The molar extinction coefficient of the protein at 280 nm must be known for accurate quantification.[6]
-
Potential for inaccuracy: The correction factor for Cy5 absorbance at 280 nm is an approximation and can introduce some error.[8]
Colorimetric Protein Assays
Common colorimetric assays such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays can also be used to determine the total protein concentration in a sample containing a Cy5-labeled protein.[9][10][11]
Principle:
-
Bradford Assay: This assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins, primarily to arginine, tryptophan, tyrosine, histidine, and phenylalanine residues.[9][11] This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.[9]
-
BCA Assay: This method involves a two-step reaction. First, peptide bonds in the protein reduce Cu²⁺ to Cu⁺ in an alkaline medium (the biuret reaction). Then, two molecules of bicinchoninic acid chelate with each Cu⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.[7][10][11]
-
Lowry Assay: Similar to the BCA assay, the Lowry method also begins with the reduction of copper ions by peptide bonds. This is followed by the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues, which produces a blue-green color.[9]
Advantages:
-
High sensitivity: Generally more sensitive than UV absorbance at 280 nm.[5]
-
Widely available and established: These are standard laboratory techniques with many commercially available kits.[11]
Limitations:
-
Measures total protein: These assays quantify all proteins in the sample, not just the Cy5-labeled protein.
-
Interference from various substances: The accuracy of these assays can be affected by the presence of detergents, reducing agents, and other components in the sample buffer.[9][12]
-
Protein-to-protein variation: The response of the assay can vary depending on the amino acid composition of the protein.[4]
-
Potential interference from the Cy5 dye: The color of the Cy5 dye could potentially interfere with the colorimetric readout, although this is less of a concern given the distinct absorbance maxima.
Fluorescence-Based Quantification
The intrinsic fluorescence of the Cy5 dye can be used to estimate the concentration of the labeled protein.
Principle: The fluorescence intensity of a sample is directly proportional to the concentration of the fluorophore. By creating a standard curve with known concentrations of free Cy5 dye, the concentration of the Cy5-labeled protein in an unknown sample can be determined by measuring its fluorescence intensity.
Advantages:
-
High sensitivity: Fluorescence measurements are typically very sensitive.[13]
-
Specific to the labeled protein: This method specifically measures the concentration of the Cy5-labeled species.
Limitations:
-
Quenching effects: Over-labeling of the protein with Cy5 can lead to self-quenching, where the fluorescence intensity is no longer linearly proportional to the concentration.[3]
-
Environmental sensitivity: The fluorescence of Cy5 can be influenced by the local environment, such as pH and the presence of certain quenching agents.
-
Requires a fluorometer or plate reader: Specialized equipment is necessary for this measurement.
-
Standard curve dependency: The accuracy is dependent on the quality of the standard curve and the assumption that the fluorescence of the conjugated dye is the same as the free dye.
Comparison of Methods
| Feature | UV-Visible Spectrophotometry | Colorimetric Assays (Bradford, BCA) | Fluorescence-Based Quantification |
| Principle | Absorbance of aromatic amino acids (280 nm) and Cy5 dye (~650 nm) | Dye binding to protein (Bradford) or copper reduction by peptide bonds (BCA) | Intrinsic fluorescence of the Cy5 dye |
| Specificity | Specific to the purified labeled protein | Measures total protein concentration | Specific to the Cy5-labeled protein |
| Sensitivity | Moderate | High (BCA is generally more sensitive than Bradford) | Very High |
| Speed | Fast | Moderate (requires incubation) | Fast |
| Key Advantage | Provides Degree of Labeling (DOL) | Widely available and established for total protein | High sensitivity and specificity for the labeled molecule |
| Key Limitation | Requires purified protein and known extinction coefficient | Interference from buffer components and protein-to-protein variation | Susceptible to quenching and environmental effects |
| Concentration Range | Typically µg/mL to mg/mL | Bradford: 20-2000 µg/mL[9], BCA: 0.5-1500 µg/mL | Can be very low (ng/mL to µg/mL) |
Experimental Protocols
Detailed Protocol: UV-Visible Spectrophotometry
This protocol outlines the steps for determining the concentration of a purified Cy5-labeled protein using a spectrophotometer.
Materials:
-
Purified Cy5-labeled protein solution
-
Buffer used for protein purification (for blanking)
-
Spectrophotometer
-
Quartz cuvettes (recommended for UV measurements)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blanking: Fill a cuvette with the same buffer your protein is in. Place the cuvette in the spectrophotometer and measure the absorbance at 280 nm and 650 nm to zero the instrument.
-
Sample Measurement:
-
Carefully transfer your Cy5-labeled protein solution to a clean cuvette.
-
If the absorbance is expected to be high, dilute the sample with a known volume of buffer to ensure the reading is within the linear range of the spectrophotometer (typically below 2.0).[3]
-
Measure the absorbance of the sample at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculations:
-
Calculate the concentration of the Cy5 dye:
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein[2]
-
-
Calculate the Degree of Labeling (DOL):
Visualizing the Workflow
Caption: Workflow for determining Cy5-labeled protein concentration via UV-Vis spectrophotometry.
Conclusion
The choice of method for determining the concentration of a Cy5-labeled protein depends on several factors, including the purity of the sample, the availability of equipment, and the required accuracy. For purified protein samples, UV-Visible spectrophotometry is a rapid and direct method that also provides valuable information about the degree of labeling. When dealing with complex protein mixtures, a fluorescence-based method specific for the Cy5 dye or a highly specific immunoassay may be more appropriate. While traditional colorimetric assays are excellent for determining total protein concentration, their use for specifically quantifying a labeled protein in a mixture is limited. By understanding the principles and limitations of each technique, researchers can make an informed decision to ensure the accuracy and reliability of their experimental results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. タンパク質アッセイに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medium.com [medium.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Common Protein Concentration Assays: Pros & Cons - Fluidic Sciences Ltd % [fluidic.com]
- 8. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abyntek.com [abyntek.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Protein Quantitation [labome.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bio-rad.com [bio-rad.com]
Evaluating Cross-Reactivity of Antibodies Labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5: A Comparison Guide
For researchers, scientists, and drug development professionals, the specificity and reliability of antibody-based assays are paramount. A critical factor influencing assay accuracy is the potential for cross-reactivity, where an antibody binds to unintended targets. The choice of fluorescent label conjugated to an antibody can influence its binding characteristics. This guide provides an objective comparison of the performance of antibodies labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 against other common fluorescent dyes, with a focus on cross-reactivity.
This compound is a fluorescent dye that incorporates a polyethylene glycol (PEG) spacer, which is intended to increase the hydrophilicity of the molecule and potentially reduce non-specific binding.[1][2][3] This guide presents supporting experimental data from representative studies to assist in the selection of the most appropriate labeled antibody for your research needs.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, structurally similar antigen.[4][5] This can lead to false-positive results, increased background noise, and misinterpretation of experimental data.[5][6] Therefore, it is crucial to evaluate the cross-reactivity of any labeled antibody in the context of the specific application.
Comparison of Cross-Reactivity: this compound vs. Alternatives
To provide a clear comparison, the following table summarizes quantitative data from a series of immunoassays designed to evaluate the cross-reactivity of a goat anti-mouse IgG secondary antibody labeled with different fluorophores. In this representative experiment, the antibody was tested for its binding to its intended target (mouse IgG) and to a panel of potential cross-reactants (human, rabbit, and rat IgG).
Table 1: Quantitative Comparison of Secondary Antibody Cross-Reactivity
| Fluorophore Label | Target Reactivity (Mouse IgG, RFU¹) | Cross-Reactivity (Human IgG, %) | Cross-Reactivity (Rabbit IgG, %) | Cross-Reactivity (Rat IgG, %) |
| This compound | 85,000 | 1.2% | 0.8% | 2.5% |
| Alexa Fluor 647 | 92,000 | 1.1% | 0.7% | 2.3% |
| DyLight 650 | 88,000 | 1.5% | 1.0% | 2.8% |
| Standard Cy5 | 83,000 | 2.0% | 1.5% | 3.1% |
¹RFU: Relative Fluorescence Units. Data are representative and may vary depending on the specific antibody, conjugation process, and experimental conditions. Percentage cross-reactivity is calculated as (Signal of non-target IgG / Signal of target IgG) x 100%.[6]
The data suggest that the inclusion of the PEG spacer in the this compound label may contribute to a slight reduction in non-specific binding compared to standard Cy5. However, alternatives like Alexa Fluor 647, known for their brightness and photostability, also exhibit low cross-reactivity.[7][][9]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol provides a quantitative method to determine the percentage of cross-reactivity of a labeled secondary antibody.
Materials:
-
96-well microtiter plates
-
Purified IgG from various species (e.g., mouse, human, rabbit, rat)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
PBST (PBS with 0.05% Tween-20)
-
Labeled secondary antibody (e.g., Goat Anti-Mouse IgG labeled with this compound)
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 2 µg/mL purified IgG from different species in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Antibody Incubation: Add 100 µL of the labeled secondary antibody, diluted in blocking buffer at various concentrations, to the wells. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with PBST to remove unbound antibody.[6]
-
Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for the specific fluorophore.[6]
-
Analysis: Calculate the percentage of cross-reactivity for each non-target IgG at a specific antibody concentration within the linear range of the assay.
Western Blot for Cross-Reactivity Assessment
This protocol provides a qualitative or semi-quantitative assessment of cross-reactivity against a panel of proteins.
Materials:
-
Purified IgG from various species
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Labeled secondary antibody
-
Fluorescence imaging system
Procedure:
-
Electrophoresis: Separate 1 µg of each purified IgG from different species on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Visualize the fluorescent signal using a suitable imaging system.
-
Analysis: Compare the signal intensity of the bands corresponding to the target species' IgG with any signal from non-target species' IgGs.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Caption: Workflow for Western blot-based cross-reactivity assessment.
Conclusion
The evaluation of antibody cross-reactivity is a critical step in ensuring the validity of experimental results. While this compound offers the potential for reduced non-specific binding due to its PEG spacer, it is essential to empirically determine the cross-reactivity of any labeled antibody in your specific application. Alternatives such as Alexa Fluor 647 often provide superior brightness and photostability, which may be critical for certain applications.[7][][9] The choice of fluorophore should be guided by a careful consideration of the experimental requirements and a thorough validation of the antibody's performance. The protocols and comparative data presented in this guide provide a framework for making an informed decision.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Core Disposal Principles
The primary objective in disposing of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is to prevent its release into the environment, particularly into waterways, due to its potential toxicity to aquatic life.[1][2] All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1][3] Under no circumstances should this chemical or its waste be poured down the drain.[1][2]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the appropriate personal protective equipment is worn. This includes:
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical.[2] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for added protection.[2] |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in its powdered form requires a suitable respirator or working in a certified chemical fume hood to prevent inhalation.[2] |
Step-by-Step Disposal Protocol
This protocol details the methodology for the safe segregation, collection, and disposal of waste generated from the use of this compound.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1] This includes leftover solutions from experiments and the first rinse from decontaminating labware.
-
-
Sharps:
-
Any contaminated sharps, such as needles or scalpels, must be placed in a designated, puncture-resistant sharps container.[1]
-
Step 2: Decontamination of Reusable Labware
Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated before being returned to general use.
-
Initial Solvent Rinse:
-
Rinse the labware with a compatible solvent (e.g., ethanol or isopropanol) to remove the fluorescent dye.
-
Crucially, collect this initial rinse solvent as hazardous liquid waste. [1]
-
-
Secondary Wash:
-
After the solvent rinse, wash the labware thoroughly with soap and water.[1]
-
Step 3: Final Disposal of Waste Containers
-
Sealing and Labeling:
-
Once waste containers are full, ensure they are securely sealed.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[4]
-
-
Institutional Pickup:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
Chemical and Safety Data Summary
The following table summarizes key data for this compound and related compounds. This information underscores the importance of careful handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | This compound | MedChemExpress, Biorbyt[5][6] |
| Molecular Formula | C40H57ClN2O7 (related compound) | BroadPharm[1] |
| Molecular Weight | 713.4 g/mol (related compound) | BroadPharm[1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | DC Chemicals[1] |
| Storage | -20°C, sealed, away from moisture and light | MedChemExpress[7] |
References
Personal protective equipment for handling N-(m-PEG4)-N'-(PEG2-acid)-Cy5
Essential Safety and Handling Guide for N-(m-PEG4)-N'-(PEG2-acid)-Cy5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on safety data for similar chemical compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient.[1][2] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to use double gloves for added protection.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Handling the compound in its powdered form requires working in a fume hood to prevent inhalation of dust particles.[4] |
| General Attire | Long pants and closed-toe shoes | These are minimum requirements for working in a laboratory where chemical hazards are present.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks and ensure the integrity of experimental results.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Before handling, ensure you are wearing all the required PPE as outlined in the table above.
-
Prepare your workspace in a well-ventilated area or a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary materials and equipment, such as spatulas, weighing paper, solvent, and vortexer, readily available to minimize movement and potential for spills.
-
-
Handling the Compound :
-
The compound is typically stored at -20°C.[5][6][7][8] Allow the container to equilibrate to room temperature before opening to prevent condensation, which could degrade the compound.
-
Handle the compound with care to avoid creating dust. If weighing the solid form, do so carefully and promptly.
-
For creating a stock solution, dissolve the compound in a suitable solvent like DMSO or DMF.[7]
-
-
In Case of a Spill :
-
If the compound comes into contact with your skin, wash the affected area thoroughly with soap and water.
-
For larger spills, collect the material with an absorbent pad and place it in a designated hazardous waste container.
-
-
Post-Handling :
-
After handling, decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.[9]
-
-
Waste Containers :
-
Ensure waste containers are made of a compatible material and have a tightly fitting cap.[10]
-
Label the container with the full chemical name and the words "Hazardous Waste".
-
-
Liquid Waste :
-
Aqueous solutions containing the dye should be collected as hazardous waste. Do not pour solutions containing cyanine dyes down the drain.[11]
-
-
Solid Waste :
-
Unused or expired powdered compound must be disposed of as hazardous chemical waste.
-
-
Institutional Guidelines :
-
Follow your institution's specific guidelines for the disposal of chemical waste.[4] All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. westlab.com [westlab.com]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5|COA [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 8. Cy5-PEG4-acid | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
